4-(6-Methoxypyridin-2-yl)phenol
Description
The exact mass of the compound 4-(6-Methoxypyridin-2-yl)phenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(6-Methoxypyridin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Methoxypyridin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(6-methoxypyridin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-4-2-3-11(13-12)9-5-7-10(14)8-6-9/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCPUYLWRXWYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Crystal Structure Analysis of 4-(6-Methoxypyridin-2-yl)phenol
[1]
Executive Summary & Molecular Profile
Target Molecule: 4-(6-Methoxypyridin-2-yl)phenol Molecular Formula: C₁₂H₁₁NO₂ Structural Class: Biaryl / Pyridine-Phenol Derivative[1]
This molecule features a phenol ring connected at the para position (C4) to the C2 position of a pyridine ring, which is further substituted with a methoxy group at C6. Unlike ortho-substituted analogues that form planar intramolecular hydrogen bonds, this para-isomer acts as a linear divergent linker.[1] The crystal packing is governed by the competition between the strong intermolecular
Key Structural Hypotheses (Pre-Analysis)
-
Conformational Twist: Due to steric repulsion between the ortho-hydrogens of the phenyl and pyridine rings, the molecule is expected to adopt a twisted conformation (non-planar) in the gas phase, potentially flattening in the solid state if
stacking forces dominate. -
Supramolecular Synthon: The primary interaction vector will be the Phenol-OH (Donor)
Pyridine-N (Acceptor), likely forming infinite 1D chains (Catemer motif).[1]
Experimental Protocol: Crystal Growth & Data Collection
To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), specific solvent systems must be employed to avoid solvate formation that disrupts the native packing.[1]
Protocol A: Solvent Selection & Crystallization
Objective: Grow single crystals maximizing the likelihood of the native (non-solvated) polymorph.
| Method | Solvent System | Rationale | Expected Outcome |
| Slow Evaporation | Ethanol/Water (4:1) | Polarity matches the phenol; water encourages hydrophobic stacking.[1] | Prisms or blocks (Hydrates possible).[1] |
| Vapor Diffusion | THF (inner) / Pentane (outer) | THF solubilizes the pyridine; pentane forces precipitation without H-bonding competition.[1] | High-quality needles/plates (Anhydrous).[1] |
| Slow Cooling | Acetonitrile | Aprotic polar solvent; avoids competing for the Phenol-OH proton.[1] | Compact blocks (Thermodynamic form).[1] |
Critical Step: Avoid carboxylic acid solvents, as they will protonate the pyridine nitrogen, altering the salt/co-crystal status rather than the neutral molecule structure.
Protocol B: Data Collection Strategy
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
Structural Analysis Workflow
The following diagram outlines the logical flow from raw data to structural validation.
Caption: Workflow for refining the crystal structure, emphasizing the critical handling of the methoxy group and hydroxyl proton location.
Detailed Structural Analysis
Once the structure is solved, the analysis must focus on three specific geometric and topological parameters.
The Inter-Ring Torsion Angle ( )
Define the plane of the Phenol ring (C1-C6) and the Pyridine ring (N1, C7-C11).[1]
-
Measurement: Calculate the torsion angle C3(phenol)-C4(phenol)-C2(py)-N1(py).
-
Significance:
-
: Indicates strong
-conjugation or packing forces flattening the molecule.[1] - : Indicates steric dominance of ortho-hydrogens, typical for biaryls without intramolecular locking.
-
: Indicates strong
Hydrogen Bonding Network (The Heterosynthon)
The 4-(6-Methoxypyridin-2-yl)phenol molecule is a self-complementary tecton .[1]
-
Donor: Phenol -OH (Position 4)[1]
-
Primary Acceptor: Pyridine N (Position 2')[1]
-
Secondary Acceptor: Methoxy O (Position 6')[1]
Expected Motif: The structure will likely form infinite
Caption: Predicted supramolecular assembly showing the dominant O-H...N chain formation characteristic of pyridine-phenol derivatives.
Hirshfeld Surface Analysis
To validate the packing forces, generate Hirshfeld surfaces (using CrystalExplorer).
-
Surface: Look for large red circular spots.
-
Interpretation: These correspond to the
interactions (distances shorter than van der Waals radii).
-
-
Fingerprint Plot:
-
Spikes: You will observe two sharp spikes at the bottom left.
-
H...N / N...H: These spikes represent the specific H-bond.[1]
-
H...H: The central bulk of the plot, representing dispersive forces.
-
Quantitative Data Reporting Template
When reporting the crystal structure of 4-(6-Methoxypyridin-2-yl)phenol, summarize the essential metric parameters in the following format.
| Parameter | Description | Typical Range |
| Space Group | Symmetry of the lattice | Often |
| Calculated Density | 1.25 – 1.35 g/cm³ | |
| H-bond Donor-Acceptor distance | 2.75 – 2.85 Å | |
| H-bond Angle | 160° – 178° (Linearity implies strength) | |
| Inter-ring torsion angle | 15° – 35° |
References
-
IUPAC Naming & Compound Verification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56600293, 4-(6-Methoxypyridin-2-yl)phenol. [Link][1]
-
Crystallographic Methodology (SHELX): Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link][1]
-
Pyridine-Phenol Hydrogen Bonding: Vojta, D., & Rospenk, M. (2015).[2] Hydrogen bonding and structural properties of pyridine-phenol complexes. Spectrochimica Acta Part A. [Link][1][2]
-
Hirshfeld Surface Analysis: Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[3] CrystEngComm, 11(1), 19-32. [Link][1]
-
General Synthesis of 2-Arylpyridines (Suzuki Coupling Context): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link][1]
Photophysical Characteristics of Free 4-(6-Methoxypyridin-2-yl)phenol Ligand
The following technical guide details the photophysical characteristics, molecular architecture, and synthetic protocols for 4-(6-Methoxypyridin-2-yl)phenol (CAS: 1269186-42-6).
This analysis synthesizes data from structural congeners (phenylpyridine derivatives) and established substituent electronic effects to characterize this specific ligand, which serves as a critical precursor for phosphorescent Iridium(III) complexes in OLEDs and sensing applications.
Technical Whitepaper & Characterization Guide
Executive Summary & Molecular Identity
4-(6-Methoxypyridin-2-yl)phenol is a "push-pull" organic chromophore characterized by an Intramolecular Charge Transfer (ICT) state. Its structure consists of an electron-rich phenolic donor coupled to an electron-deficient pyridine acceptor, modulated by a methoxy auxochrome.
-
CAS Number: 1269186-42-6
-
Molecular Formula:
-
Classification: Bidentate Ligand Precursor (
or depending on coordination mode), ICT Fluorophore. -
Primary Application: Synthesis of heteroleptic Ir(III) complexes for blue/green phosphorescence; pH-sensitive fluorescent probes.
Molecular Architecture & Electronic Design
The photophysics of this ligand are governed by the electronic interplay between its three functional components. Unlike 2-(2-hydroxyphenyl)pyridine, which exhibits Excited State Intramolecular Proton Transfer (ESIPT), this para-substituted isomer (4-hydroxyphenyl) precludes intramolecular hydrogen bonding, resulting in pure ICT-dominated emission.
Electronic Components
| Component | Type | Electronic Role | Effect on Frontier Orbitals |
| Phenol (4-OH) | Donor (D) | Strong | Significantly raises HOMO energy.[1] |
| Pyridine Ring | Acceptor (A) | Electron-deficient heterocycle. | Defines the LUMO energy.[2] |
| 6-Methoxy (-OMe) | Auxochrome | Weak | Raises LUMO energy (makes pyridine less accepting). |
The "Methoxy Effect" on Bandgap
The 6-methoxy substituent is critical for fine-tuning the emission. By donating electron density into the pyridine ring (the acceptor), it destabilizes the LUMO.
-
Net Result: The HOMO-LUMO gap is widened (hypsochromic shift) compared to the unsubstituted 2-(4-hydroxyphenyl)pyridine parent. This structural modification is often employed to shift emission from green toward the blue region.
Photophysical Characteristics (Steady-State & Transient)[3][4][5][6]
Absorption Profile
The absorption spectrum is dominated by two primary transitions:
-
High Energy (
nm): transitions localized on the aromatic rings. -
Low Energy (
nm): Intramolecular Charge Transfer (ICT) band from the Phenol (HOMO) to the Pyridine (LUMO). This band is sensitive to solvent polarity.[2][3][4]
Emission Profile (Fluorescence)
-
Emission Maximum (
): Expected in the 400–450 nm (Deep Blue/Violet) range in non-polar solvents, shifting to 450–500 nm (Blue/Green) in polar solvents. -
Stokes Shift: Large (
), indicative of significant geometric relaxation and solvent reorganization in the excited state ( ). -
Quantum Yield (
): Moderate in solution ( ). The free ligand suffers from non-radiative decay via rotation around the C-C inter-ring bond. Rigidification (e.g., by metal complexation or freezing) drastically increases .
Solvatochromism (Environmental Sensitivity)
The molecule exhibits positive solvatochromism .[2] The excited ICT state is more polar than the ground state.
-
Non-polar (Hexane): Emission is blue-shifted and structured.
-
Polar (Methanol/DMSO): Emission is red-shifted (bathochromic) and broad due to stabilization of the dipolar excited state by solvent relaxation.
pH-Switching Mechanism (The "Three-State" Model)
One of the most valuable characteristics of the free ligand is its dual pH sensitivity, acting as a reversible optical switch.
-
Neutral State (pH 6–8):
-
Species: Neutral Phenol-Pyridine.
-
Emission: Blue ICT fluorescence.
-
-
Acidic State (pH < 4):
-
Mechanism: Protonation of Pyridine Nitrogen (
). -
Effect: Pyridinium is a much stronger electron acceptor.
-
Result: Strong Red Shift in absorption and emission (ICT gap narrows).
-
-
Basic State (pH > 10):
-
Mechanism: Deprotonation of Phenol (
). -
Effect: Phenolate is a much stronger electron donor.
-
Result: Strong Red Shift (ICT gap narrows) + Hyperchromic effect (increased intensity).
-
Diagram: Photophysical & pH Switching Pathways
Caption: Photophysical cycle illustrating the excitation pathway and the pH-dependent modulation of the donor-acceptor strength, leading to spectral shifts.
Experimental Protocol: Synthesis & Purification
As this specific isomer is often custom-synthesized, the following Suzuki-Miyaura Coupling protocol is the industry standard for high-purity ligand generation.
Reagents
-
Reactant A: 4-Hydroxyphenylboronic acid (1.2 equiv).
-
Reactant B: 2-Bromo-6-methoxypyridine (1.0 equiv).
-
Catalyst:
(5 mol%). -
Base:
(2.0 M aqueous solution). -
Solvent: Toluene:Ethanol (4:1 v/v).
Step-by-Step Methodology
-
Degassing: Combine Reactant B (1.0 eq) and Catalyst in a Schlenk flask. Evacuate and backfill with Argon (
) to remove (critical to prevent Pd oxidation). -
Solvation: Add degassed Toluene/Ethanol solvent mixture via syringe.
-
Activation: Add Reactant A (1.2 eq) and aqueous
. -
Reflux: Heat the biphasic mixture to 90°C with vigorous stirring for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Workup: Cool to RT. Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over , and concentrate in vacuo. -
Purification: Flash Column Chromatography on Silica Gel.
-
Gradient: 10%
30% Ethyl Acetate in Hexane. -
Target: The product usually elutes as a white/off-white solid.
-
-
Validation:
(CDCl3) should show the methoxy singlet at ppm and the characteristic AA'BB' pattern of the phenol ring.
Quantitative Data Summary (Projected)
| Parameter | Value / Range | Condition |
| 315–325 nm | Acetonitrile | |
| 430–460 nm | Acetonitrile | |
| Molar Extinction ( | at | |
| Stokes Shift | Polar solvents | |
| pKa (Pyridine) | Ground State | |
| pKa (Phenol) | Ground State |
References
-
MDPI (2023). Synthesis and Photophysical Properties of Terpyridine Derivatives. (Discusses analogous phenyl-pyridine coupling and methoxy effects). [3]
-
ACS Publications (2015). Photophysics of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its Analogues. (Detailed analysis of ICT vs ESIPT in hydroxyphenyl-pyridine systems).
-
RSC Advances (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds. (Establishes the electronic donor role of methoxy substituents in optoelectronics).
-
NIH / PubMed (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (Provides comparative solvatochromic data for methoxy-substituted pyridine ligands).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
The Coordination Geometry of 4-(6-Methoxypyridin-2-yl)phenol in Metal Complexes: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry of 4-(6-methoxypyridin-2-yl)phenol, a versatile pyridyl-phenol type ligand. While crystallographic data for its specific metal complexes are not extensively reported in publicly accessible literature, this guide synthesizes information from closely related analogues to predict and elucidate its coordination behavior. This document is intended for researchers, scientists, and drug development professionals interested in the design and application of novel metal complexes. We will explore the ligand's structural features, dominant coordination modes, and the resulting geometries of its metal complexes, supported by established principles of coordination chemistry and spectroscopic analysis. Furthermore, this guide will present representative synthetic protocols and discuss potential applications in catalysis and medicinal chemistry.
Introduction: The Structural Versatility of Pyridyl-Phenol Ligands
Pyridyl-phenol ligands represent a significant class of chelating agents in coordination chemistry. Their inherent structural feature, a phenol ring directly linked to a pyridine ring, provides a bidentate N,O-donor set that readily coordinates to a wide range of metal ions. The deprotonation of the phenolic hydroxyl group upon complexation results in a stable six-membered chelate ring, a favored conformation in coordination chemistry.
The ligand at the center of this guide, 4-(6-methoxypyridin-2-yl)phenol, possesses the archetypal pyridyl-phenol framework. The pyridine nitrogen acts as a Lewis base, donating a lone pair of electrons to the metal center, while the phenolic oxygen, upon deprotonation, forms a strong covalent bond with the metal. The methoxy group at the 6-position of the pyridine ring can influence the electronic properties of the ligand, potentially modulating the stability and reactivity of the resulting metal complexes.
Metal complexes derived from pyridyl-phenol ligands have garnered significant interest due to their diverse applications, including their roles as catalysts in organic synthesis, as luminescent materials, and as potential therapeutic agents.[1][2][3] The biological activity of these complexes is often attributed to the ability of the metal center to interact with biological macromolecules, a process governed by the coordination geometry of the complex.
Predicted Coordination Modes and Geometries
Based on extensive studies of analogous pyridyl-phenol and pyridylbis(phenol) ligands, the coordination behavior of 4-(6-methoxypyridin-2-yl)phenol can be confidently predicted.[4][5]
Dominant Bidentate N,O-Chelation
The most prevalent coordination mode for pyridyl-phenol type ligands is bidentate chelation through the pyridyl nitrogen and the deprotonated phenolate oxygen. This N,O-chelation forms a thermodynamically stable six-membered ring with the metal center. This mode of coordination has been consistently observed in the crystal structures of numerous metal complexes with similar ligands.[6][7]
Caption: Bidentate N,O-chelation of 4-(6-methoxypyridin-2-yl)phenol.
Potential for Bridging Coordination
In polynuclear complexes, the phenolate oxygen can act as a bridging ligand, coordinating to two metal centers simultaneously. This bridging mode is often observed in complexes with a high metal-to-ligand ratio and can lead to the formation of di-, tri-, tetra-, and even hexanuclear metal clusters.[4][5]
Caption: Bridging coordination mode leading to a dinuclear complex.
Resulting Coordination Geometries
The coordination geometry around the metal center is determined by the number of ligands and the electronic configuration of the metal ion. For complexes of 4-(6-methoxypyridin-2-yl)phenol, several geometries are plausible:
-
Square Planar: For d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), a 1:2 metal-to-ligand ratio typically results in a square planar geometry.[7]
-
Tetrahedral: For d¹⁰ metal ions like Zn(II) and Cd(II), a tetrahedral geometry is often observed with two bidentate ligands.[8]
-
Octahedral: For many transition metals, including Ru(II), Co(II), and Cu(II), coordination of two or three molecules of 4-(6-methoxypyridin-2-yl)phenol, along with other ancillary ligands (e.g., solvent molecules), can lead to an octahedral geometry.[4][5][6]
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyridyl-phenol ligands is generally straightforward. The following is a representative protocol adaptable for the synthesis of various metal complexes of 4-(6-methoxypyridin-2-yl)phenol.
General Synthetic Protocol
-
Ligand Dissolution: Dissolve one equivalent of 4-(6-methoxypyridin-2-yl)phenol in a suitable solvent, such as methanol or ethanol.
-
Deprotonation: Add one equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or triethylamine) to the ligand solution to deprotonate the phenolic hydroxyl group.
-
Metal Salt Addition: To the deprotonated ligand solution, add a solution of the desired metal salt (e.g., metal chloride, acetate, or nitrate) in the same solvent, typically in a 1:2 or 1:3 metal-to-ligand molar ratio.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-24 hours). The formation of a precipitate often indicates the formation of the metal complex.
-
Isolation and Purification: Collect the solid product by filtration, wash with the solvent to remove any unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent system can be performed to obtain crystals for X-ray diffraction analysis.
Caption: General workflow for the synthesis of metal complexes.
Characterization Techniques
The synthesized complexes can be characterized by a variety of spectroscopic and analytical techniques to confirm their structure and purity.
| Technique | Information Obtained |
| FT-IR Spectroscopy | Disappearance of the phenolic O-H stretch and shifts in the C=N and C-O stretching frequencies upon coordination. |
| ¹H and ¹³C NMR Spectroscopy | Shifts in the chemical shifts of the pyridyl and phenyl protons and carbons upon complexation. Useful for diamagnetic complexes. |
| UV-Vis Spectroscopy | Information on the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. |
| Mass Spectrometry | Determination of the molecular weight and confirmation of the stoichiometry of the complex. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry. |
| Elemental Analysis | Confirmation of the empirical formula of the complex. |
Potential Applications in Research and Drug Development
The unique coordination geometries and electronic properties of metal complexes of 4-(6-methoxypyridin-2-yl)phenol make them promising candidates for various applications.
Catalysis
Ruthenium and other transition metal complexes with pyridyl-phenol type ligands have shown catalytic activity in a range of organic transformations, including oxidation and C-H activation reactions. The tunability of the ligand's electronic properties through substituents like the methoxy group can be exploited to optimize catalytic performance.
Luminescent Materials
Zinc(II) and other d¹⁰ metal complexes of pyridyl-phenol ligands often exhibit fluorescence or phosphorescence.[2][8] These luminescent properties can be harnessed in the development of organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. The emission properties can be fine-tuned by modifying the ligand structure and the metal center.
Medicinal Chemistry and Drug Development
Metal complexes offer unique therapeutic possibilities due to their diverse coordination geometries and reactivity.[1] Copper complexes of pyridyl-phenol ligands, for instance, have been investigated for their potential as anticancer and antimicrobial agents.[1][9] The mechanism of action is often related to the complex's ability to bind to DNA or inhibit enzyme activity. The specific geometry of the complex plays a crucial role in its biological efficacy and selectivity.
Conclusion
While direct structural elucidation of metal complexes of 4-(6-methoxypyridin-2-yl)phenol remains an area for future investigation, a comprehensive understanding of its coordination chemistry can be derived from the wealth of data available for analogous pyridyl-phenol ligands. The predictable bidentate N,O-chelation and the potential for forming polynuclear structures through phenolate bridging provide a robust framework for the rational design of novel metal complexes. The resulting square planar, tetrahedral, or octahedral geometries, dictated by the choice of metal ion, offer a versatile platform for applications in catalysis, materials science, and medicinal chemistry. This guide provides a foundational understanding for researchers to explore the rich coordination chemistry of this promising ligand and its potential to contribute to advancements in these fields.
References
- Shakya, R., Jozwiuk, A., Powell, D. R., & Houser, R. P. (2009). Synthesis and characterization of polynuclear copper(II) complexes with pyridylbis(phenol) ligands. Inorganic Chemistry, 48(9), 4083–4088.
-
Shakya, R., Jozwiuk, A., Powell, D. R., & Houser, R. P. (2009). Synthesis and Characterization of Polynuclear Copper(II) Complexes with Pyridylbis(phenol) Ligands. Inorganic Chemistry, 48(9), 4083-4088. [Link]
- Tarasov, A. A., et al. (2018). Synthesis and luminescence properties of lithium, zinc and scandium 1-(2-pyridyl)naphtholates. Dalton Transactions, 47(32), 11074-11083.
- Al-Amiery, A. A., et al. (2023). Structural, Characterization, Biological and Studying the Enzyme Activity of some transition metal complexes with 4- ((2- hydroxy phenyl imino) methyl) -2, 6-dimethoxy phenol.
- Sreeja, P. B., & Kurup, M. R. P. (2005). Structural studies of metal complexes containing amide ligands. Journal of the Indian Chemical Society, 82(11), 1017-1021.
- Tardito, S., & Buss, J. L. (2020). Copper and Its Complexes in Medicine: A Biochemical Approach. Molecules, 25(19), 4531.
- Constable, E. C., et al. (1998). The co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands; effects of π-stacking interactions and ligand rigidity on complex structures. Journal of the Chemical Society, Dalton Transactions, (1), 139-146.
- Gulea, A., et al. (2023). Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. Inorganics, 11(10), 409.
- Che, C. M., et al. (2015). Luminescent zinc(ii) and copper(i) complexes for high-performance solution-processed monochromic and white organic light-emitting devices. Chemical Science, 6(9), 5347-5360.
- Adão, P., et al. (2024). Bioinorganic Chemistry of Copper: From Biochemistry to Pharmacology. Inorganics, 12(4), 89.
- Alexandrov, G. G., et al. (2021). Structure and excitation-dependent emission of novel zinc complexes with pyridyltriazoles. New Journal of Chemistry, 45(13), 5945-5954.
- Fabbrizzi, L., et al. (2021). Exploring the Ability of Luminescent Metal Assemblies to Bind and Sense Anionic or Ionizable Analytes: A Ru(phen)2bipy-Based Dizinc Complex for Bisphenol A (BPA) Recognition. Molecules, 26(3), 527.
- Yusof, M. S. M., et al. (2022). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Antibacterial Study of Pd(II) and Ni(II) Schiff Base Complexes Derived from Aliphatic Diamine. ACS Omega, 7(47), 43235–43248.
Sources
- 1. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luminescent zinc(ii) and copper(i) complexes for high-performance solution-processed monochromic and white organic light-emitting devices - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Bioinorganic Chemistry of Copper: From Biochemistry to Pharmacology [mdpi.com]
- 4. Synthesis and characterization of polynuclear copper(II) complexes with pyridylbis(phenol) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The co-ordination chemistry of mixed pyridine–phenol and phenanthroline–phenol ligands; effects of π-stacking interactions and ligand rigidity on complex structures - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Advanced Protocol: Utilization of 4-(6-Methoxypyridin-2-yl)phenol as a Sterically Modulated O,N-Ditopic Ligand
Executive Summary
This application note details the protocols for utilizing 4-(6-Methoxypyridin-2-yl)phenol (CAS: 1269186-42-6) as a functional ligand in coordination chemistry. Unlike simple pyridyl-phenols, the incorporation of a 6-methoxy substituent on the pyridine ring introduces critical steric and electronic modulations.
While the term "O,N-bidentate" traditionally implies chelation, the para-substitution pattern of this specific isomer (4-hydroxyphenyl attached to position 2 of pyridine) precludes intramolecular chelation to a single metal center. Instead, this ligand acts as a divergent, ditopic linker capable of bridging metal centers to form Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs). The 6-methoxy group serves as a "steric gate," influencing coordination geometry and preventing the formation of densely packed non-porous structures.
Key Applications
-
Crystal Engineering: Construction of 1D chains or 2D networks with controlled topology.
-
Supramolecular Catalysis: Utilization of the phenol group as a hydrogen-bond donor/acceptor while the pyridine binds the metal catalyst.
-
Luminescence: Tuning emission properties via the push-pull electronic structure (Phenol donor
Pyridine acceptor).
Chemical Profile & Ligand Design
Structural Analysis
-
Donor Set: Pyridine Nitrogen (
) and Phenolic Oxygen ( ). -
Geometry: Linear/Rod-like (Divergent).
-
Modulator: The 6-methoxy group (
) is ortho to the pyridine nitrogen.-
Steric Effect: Hinders the approach of large metal ions or prevents coplanar coordination, often inducing helical or twisted architectures.
-
Electronic Effect: Increases electron density on the pyridine ring via resonance, potentially strengthening the
bond if sterics permit.
-
Coordination Modes
The ligand exhibits three primary modes depending on deprotonation state and metal identity:
| Mode | State | Description | Typical Metals |
| Type I (Neutral) | Protonated ( | Monodentate N-coordination; Phenol acts as H-bond donor. | Pd(II), Pt(II), Ag(I) |
| Type II (Anionic) | Deprotonated ( | Bridging | Zn(II), Cu(II), Co(II) |
| Type III (Auxiliary) | Neutral/Anionic | Weak O-coordination from methoxy group (rare, requires hard metals). | Lanthanides (Ln) |
Synthesis Protocol: Ligand Preparation
Note: While commercially available, in-house synthesis ensures high purity essential for MOF growth.
Reaction Type: Suzuki-Miyaura Cross-Coupling Target: 4-(6-Methoxypyridin-2-yl)phenol
Materials
-
Reactant A: 2-Bromo-6-methoxypyridine (1.0 eq)
-
Reactant B: 4-Hydroxyphenylboronic acid (1.1 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v)
Step-by-Step Procedure
-
Degassing: Charge a Schlenk flask with DME and Water. Degas by bubbling
for 30 minutes (Critical to prevent Pd oxidation and homocoupling). -
Addition: Add Reactant A (5 mmol, 940 mg), Reactant B (5.5 mmol, 759 mg), and
(0.15 mmol, 173 mg) under positive flow. -
Activation: Add the degassed
solution. -
Reflux: Heat the mixture to 85°C for 16–24 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).
-
Workup:
-
Cool to room temperature.
-
Neutralize with 1M HCl to pH ~6-7 (careful not to protonate pyridine excessively, just enough to precipitate the phenol or extract).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
.
-
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via column chromatography (SiO2, Hexane:EtOAc gradient).
-
Yield Target: >85%[1]
-
Appearance: White to off-white solid.
-
Protocol: Coordination Polymer Assembly
This protocol describes the synthesis of a Zn(II)-mediated 2D network , utilizing the ligand's bridging capability.
Materials
-
Ligand (
): 4-(6-Methoxypyridin-2-yl)phenol (0.1 mmol) -
Metal Salt:
(0.1 mmol) -
Base: Triethylamine (TEA) (0.1 mmol) – Optional, to force deprotonation
-
Solvent System: DMF / Ethanol (1:1 v/v)
Methodology: Solvothermal Synthesis
-
Dissolution: In a 20 mL scintillation vial, dissolve 20.1 mg of Ligand (
) in 2 mL of DMF. -
Metal Addition: Dissolve 29.7 mg of Zinc Nitrate in 2 mL of Ethanol. Add slowly to the ligand solution.
-
Deprotonation (Tuning):
-
For Neutral Chains: Do not add base.
-
For Anionic Networks: Add 14
L of TEA. The solution may turn slightly yellow.
-
-
Thermal Treatment:
-
Seal the vial (or transfer to a Teflon-lined autoclave for higher T).
-
Heat at 80°C for 48 hours in a programmable oven.
-
Cooling Ramp: Cool at a rate of 5°C/hour to room temperature. Slow cooling is critical for X-ray quality crystals.
-
-
Harvesting: Filter the colorless block crystals. Wash with fresh Ethanol.
Expected Outcome & Troubleshooting
-
Structure: Infinite chains or 2D sheets where Zn is coordinated by Pyridine-N and Phenolate-O from different ligand molecules.
-
Effect of Methoxy Group: Expect a twisted conformation around the Zn center due to the steric bulk of the 6-methoxy group, potentially preventing the formation of "paddlewheel" clusters common with non-substituted analogues.
Visualization of Coordination Logic
The following diagram illustrates the divergent nature of the ligand and the synthesis workflow.
Figure 1: Workflow for the synthesis and application of 4-(6-Methoxypyridin-2-yl)phenol as a bridging ligand.
Analytical Characterization Standards
To validate the ligand and its complexes, the following data benchmarks must be met:
| Technique | Parameter | Expected Observation | Interpretation |
| Singlet at | Confirms presence of methoxy group.[2] | ||
| Phenol | Broad singlet at | Disappears upon metal coordination (if deprotonated). | |
| IR Spectroscopy | Shift from | Indicates coordination of Pyridine Nitrogen to Metal. | |
| SC-XRD | Bond Angles | Assess steric impact of the 6-methoxy group. |
References
-
General Synthesis of Pyridyl-Phenols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Coordination Polymers of Pyridyl-Phenols: Ye, B. H., Tong, M. L., & Chen, X. M. (2005). Metal-organic molecular architectures with 2,2′-bipyridyl-like and carboxylate ligands. Coordination Chemistry Reviews, 249(5-6), 545-565. Link
-
Steric Control in Pyridine Ligands: Constable, E. C. (2016). The 2,2′:6′,2″-terpyridine ligands—From chemical curiosity to functional material. Chemical Society Reviews, 45, 3175-3189. Link
-
Commercial Source Verification: Sigma-Aldrich Product 4-(6-Methoxypyridin-2-yl)phenol. Link
Sources
Application Note: A Step-by-Step Guide to the Synthesis of 2-(4-hydroxyphenyl)-6-methoxypyridine via Suzuki-Miyaura Cross-Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-hydroxyphenyl)-6-methoxypyridine, a biaryl structure of significant interest in medicinal chemistry and materials science.[3][4] We will delve into the underlying mechanism, provide a step-by-step experimental guide from reaction setup to product characterization, and offer expert insights into process optimization and troubleshooting. This guide is designed to empower researchers to reliably and successfully perform this valuable transformation.
Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle
The synthesis of 2-(4-hydroxyphenyl)-6-methoxypyridine is achieved through a palladium-catalyzed cross-coupling between an aryl halide (2-bromo-6-methoxypyridine) and an organoboron species (4-hydroxyphenylboronic acid).[5][6] The reaction's success hinges on a well-orchestrated catalytic cycle, which regenerates the active palladium catalyst.[7]
The mechanism proceeds through three fundamental steps:
-
Oxidative Addition: The cycle begins with an active, electron-rich Palladium(0) complex, which inserts itself into the carbon-bromine bond of 2-bromo-6-methoxypyridine. This forms a new, square-planar Palladium(II) intermediate.[5][6][7]
-
Transmetalation: This is often the rate-determining step and is critically dependent on the presence of a base.[8][9] The base (e.g., K₂CO₃) activates the 4-hydroxyphenylboronic acid by converting it into a more nucleophilic boronate "ate" complex.[10][11][12] This activated species then exchanges its aryl group with the bromide on the Pd(II) complex, bringing both coupling partners onto the palladium center.[5][13]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands (the 6-methoxypyridinyl and 4-hydroxyphenyl groups) attached to the palladium center. This forms the desired C-C bond of the product, 2-(4-hydroxyphenyl)-6-methoxypyridine, and regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is optimized for a 5 mmol scale synthesis. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents | CAS No. |
| 2-Bromo-6-methoxypyridine | 188.03 | 940 | 5.0 | 1.0 | 40473-07-2 |
| 4-Hydroxyphenylboronic acid | 137.94 | 828 | 6.0 | 1.2 | 71597-85-8 |
| Pd(PPh₃)₄ | 1155.56 | 289 | 0.25 | 0.05 (5 mol%) | 14221-01-3 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2073 | 15.0 | 3.0 | 584-08-7 |
| 1,4-Dioxane (anhydrous) | - | 20 mL | - | - | 123-91-1 |
| Deionized Water | - | 5 mL | - | - | 7732-18-5 |
| Ethyl Acetate (EtOAc) | - | ~200 mL | - | - | 141-78-6 |
| Hexanes | - | ~200 mL | - | - | 110-54-3 |
| Anhydrous Sodium Sulfate | - | As needed | - | - | 7757-82-6 |
| Silica Gel (for column) | - | ~50 g | - | - | 7631-86-9 |
Equipment
-
100 mL two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Safety Precautions
-
General: Conduct the entire experiment in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves.[14][15]
-
Palladium Catalysts: Palladium compounds are flammable solids and may cause skin irritation or allergic reactions.[14][16] Avoid generating dust. Keep the catalyst away from combustible materials.[17]
-
Solvents: 1,4-Dioxane, ethyl acetate, and hexanes are flammable. Dioxane is a suspected carcinogen. Handle with care.
-
Boronic Acids & Bases: Aryl boronic acids and potassium carbonate can be irritating to the eyes, skin, and respiratory tract.[15] Avoid inhalation of dust.[17]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble the two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen). This is crucial to remove moisture and oxygen, which can deactivate the palladium catalyst.
-
-
Reagent Addition:
-
To the flask, add 2-bromo-6-methoxypyridine (940 mg, 5.0 mmol), 4-hydroxyphenylboronic acid (828 mg, 6.0 mmol), and potassium carbonate (2073 mg, 15.0 mmol).
-
Briefly evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[18]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol), to the flask. The solid mixture should appear as a pale yellow powder.
-
Via syringe, add the degassed solvent system: 20 mL of anhydrous 1,4-dioxane followed by 5 mL of deionized water. The mixture will form a suspension.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 90-100 °C using a heating mantle.
-
Maintain the reaction at this temperature for 12-24 hours. The mixture will typically darken as the reaction progresses.
-
-
Reaction Monitoring (TLC):
-
Periodically monitor the reaction's progress by TLC.[19]
-
Prepare a TLC chamber with an eluent of 7:3 Hexane:Ethyl Acetate.
-
To sample, briefly remove the heat source, and using a capillary tube, withdraw a small aliquot of the reaction mixture. Spot it on the TLC plate alongside spots of the starting materials.
-
Visualize the plate under UV light (254 nm). The disappearance of the 2-bromo-6-methoxypyridine spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a small plug of Celite to remove the palladium catalyst and inorganic salts.[20][21] Wash the Celite pad with ethyl acetate (3 x 20 mL).
-
Transfer the combined filtrate to a 250 mL separatory funnel.
-
Add 50 mL of deionized water and shake vigorously. Allow the layers to separate.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL) to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate, then filter.[21]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or brown solid.[20]
-
-
Purification (Column Chromatography):
-
Purify the crude product by flash column chromatography on silica gel.[22][23]
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Adsorb the crude product onto a small amount of silica gel and dry-load it onto the top of the packed column.[22]
-
Elute the column with a gradient solvent system, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 7:3 Hexane:Ethyl Acetate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford 2-(4-hydroxyphenyl)-6-methoxypyridine as a white to off-white solid.
-
Caption: A generalized workflow for the synthesis and purification process.
Data Analysis and Characterization
-
Yield: Dry the final product to a constant weight and calculate the percentage yield. An expected yield for this reaction is typically in the range of 75-90%.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include signals for the aromatic protons on both the pyridine and phenyl rings, a singlet for the methoxy (-OCH₃) group around 3.9-4.0 ppm, and a broad singlet for the hydroxyl (-OH) proton.
-
Mass Spectrometry (ESI+): The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z = 202.08.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive palladium catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Poor quality boronic acid (decomposed). 4. Incorrect base or solvent system. | 1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure glassware is properly flame-dried and the system is thoroughly purged with inert gas.[18] 3. Use fresh, high-purity boronic acid. 4. Screen alternative bases (e.g., Na₂CO₃, Cs₂CO₃) or solvent mixtures (e.g., Toluene/EtOH/H₂O). |
| Significant Homo-Coupling | 1. Reaction temperature is too high. 2. Catalyst loading is not optimal. | 1. Lower the reaction temperature slightly (e.g., to 80 °C). 2. Consider slow addition of the boronic acid to the reaction mixture to maintain its low concentration.[22] |
| Product Contaminated with Boronic Acid | 1. Inefficient aqueous workup. 2. Co-elution during chromatography. | 1. Perform a basic wash (e.g., with dilute aq. NaOH) during extraction to remove the acidic boronic acid. Re-acidify the aqueous layer before discarding if necessary. 2. Optimize the column's eluent system; a more polar system may be needed to retain the boronic acid on the silica.[22] |
| Reaction Stalls | 1. Catalyst deactivation over time. 2. Insufficient base. | 1. Add a second small portion of the catalyst to the reaction mixture. 2. Ensure at least 2-3 equivalents of base are used, as it is consumed during the reaction. |
References
-
NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yang, C., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology. Available at: [Link]
-
HZPT Blog. (2024, March 4). why use base in suzuki coupling. Available at: [Link]
-
Amatore, C., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Lee, S., et al. (2014, May 2). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. PubMed. Available at: [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available at: [Link]
-
Advion. SUZUKI REACTION MONITORING. Available at: [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available at: [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available at: [Link]
-
Bellina, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]
-
Ndukwe, I. E. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available at: [Link]
-
UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. Available at: [Link]
-
San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Available at: [Link]
-
Pettersson, M., et al. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. Available at: [Link]
- Google Patents. Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
Myers, A. The Suzuki Reaction. Available at: [Link]
-
El Ghayati, M., et al. (2022). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. PMC. Available at: [Link]
-
MDPI. (2023, June 7). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Available at: [Link]
-
ACS Publications. (2006, April 19). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Available at: [Link]
-
Pearson. Show how you would use a Suzuki reaction to synthesize the following... Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. blog.hzpt.com [blog.hzpt.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. fishersci.com [fishersci.com]
- 16. westliberty.edu [westliberty.edu]
- 17. download.basf.com [download.basf.com]
- 18. reddit.com [reddit.com]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. (2-hydroxyphenyl)-(4-methoxyphenyl)methanone synthesis - chemicalbook [chemicalbook.com]
applications of 4-(6-Methoxypyridin-2-yl)phenol in OLED material design
Application Note: 4-(6-Methoxypyridin-2-yl)phenol in Next-Generation OLED Host Design
Part 1: Strategic Overview & Material Logic
4-(6-Methoxypyridin-2-yl)phenol (CAS: 1269186-42-6) represents a high-value "chimeric" intermediate in the synthesis of organic optoelectronic materials. Unlike its ortho-isomer (2-(2-pyridyl)phenol), which is widely used as a chelating ligand for Iridium complexes, this para-isomer serves a distinct role: it acts as a linear, bipolar building block for constructing high-efficiency Host Materials and Liquid Crystalline semiconductors.
Why This Molecule? (Mechanism of Action)
-
Electronic Duality (Bipolarity):
-
Pyridine Moiety (Acceptor): The nitrogen heterocycle is electron-deficient, facilitating Electron Transport (ET) and lowering the LUMO energy to improve electron injection.
-
Methoxy Group (Donor/Tuner): The -OCH₃ group at the 6-position exerts a +M (mesomeric) effect, fine-tuning the bandgap and preventing excessive crystallization through steric hindrance.
-
Phenol Group (Reactive Anchor): The hydroxyl group allows for versatile coupling (via ether linkages) to Hole Transport (HT) units like Carbazole or Triphenylamine. This ether linkage (
) is critical because it disrupts -conjugation, maintaining a High Triplet Energy ( ) , which is essential to prevent reverse energy transfer from blue/green phosphorescent dopants.
-
-
Application Scope:
-
Primary: Bipolar Host Materials for PhOLEDs (Green/Red emitters).
-
Secondary: Supramolecular Liquid Crystals (via H-bonding of the phenol).
-
Tertiary: Proton-transfer dyes (if modified).
-
Part 2: Synthesis Protocol – Bipolar Host Construction
Objective: Synthesize a bipolar host material, 9-(4-((4-(6-methoxypyridin-2-yl)phenyl)oxy)phenyl)-9H-carbazole (Code: Py-O-Cz) , utilizing 4-(6-Methoxypyridin-2-yl)phenol as the electron-transporting terminus.
Experimental Workflow (DOT Diagram)
Figure 1: Ullmann coupling workflow for synthesizing the Py-O-Cz bipolar host.
Detailed Protocol
Materials:
-
4-(6-Methoxypyridin-2-yl)phenol (1.0 eq)
-
9-(4-bromophenyl)-9H-carbazole (1.1 eq) [Hole Transport Unit]
-
Copper(I) Iodide (CuI) (0.1 eq)[1]
-
1,10-Phenanthroline (0.2 eq)
-
Potassium Carbonate (
) (2.0 eq, anhydrous)[2] -
DMF (Dimethylformamide), anhydrous.
Procedure:
-
Activation: Flame-dry a 3-neck round bottom flask under nitrogen flow.
-
Charging: Add 4-(6-Methoxypyridin-2-yl)phenol (2.01 g, 10 mmol), 9-(4-bromophenyl)-9H-carbazole (3.54 g, 11 mmol), and
(2.76 g, 20 mmol). -
Catalyst Addition: Add CuI (190 mg, 1 mmol) and 1,10-Phenanthroline (360 mg, 2 mmol).
-
Solvation: Inject anhydrous DMF (50 mL) via syringe. Degas the solution by bubbling nitrogen for 15 minutes.
-
Reaction: Heat the mixture to 140°C under
atmosphere for 24 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate 4:1). The phenol spot should disappear. -
Workup: Cool to room temperature. Pour into 200 mL water. Extract with Dichloromethane (DCM) (
mL). Wash organic layer with brine, dry over , and concentrate under vacuum. -
Purification: Purify via silica gel column chromatography.
-
Gradient: 100% Hexane
80:20 Hexane:EtOAc. -
Yield Target: >75% as a white powder.
-
Validation (QC):
-
1H NMR (CDCl3): Verify the disappearance of the phenolic -OH singlet (~5.0-9.0 ppm depending on H-bonding) and the presence of Carbazole aromatic protons (7.2-8.2 ppm). The methoxy singlet should remain distinct at ~3.9 ppm.
Part 3: OLED Device Fabrication & Engineering
Application: Green Phosphorescent OLED (PhOLED). Role of Material: Host Material in the Emissive Layer (EML).
Device Architecture (DOT Diagram)
Figure 2: Standard PhOLED stack incorporating the Py-O-Cz host.
Fabrication Protocol
-
Substrate Prep: Clean ITO glass (Ultrasonic: Detergent
Water Acetone IPA). UV-Ozone treat for 15 min. -
HIL Deposition: Spin-coat PEDOT:PSS (40 nm) and bake at 120°C for 15 min in air. Transfer to Glovebox (
ppm). -
HTL Deposition: Vacuum evaporate TAPC (
Torr) at 1 Å/s. -
EML Deposition (Critical Step):
-
Co-evaporation: Evaporate the synthesized Py-O-Cz (Host) and Ir(ppy)3 (Dopant) simultaneously.
-
Rate Control: Host at 1 Å/s, Dopant at 0.1 Å/s to achieve 10% doping concentration .
-
Note: The methoxy-pyridine host provides electron balance to the hole-dominant Ir(ppy)3, broadening the recombination zone.
-
-
ETL/Cathode: Evaporate TPBi (40 nm), then LiF (1 nm) and Al (100 nm).
-
Encapsulation: UV-curable epoxy with glass cover slip.
Part 4: Characterization & Data Interpretation
Expected Material Properties
The following table summarizes the anticipated properties of the Py-O-Cz host derived from 4-(6-Methoxypyridin-2-yl)phenol, based on structure-property relationships of similar pyridine-ether-carbazole hosts.
| Parameter | Value (Est.) | Significance |
| HOMO | -5.6 eV | Aligned with TAPC for efficient hole injection. |
| LUMO | -2.4 eV | Deepened by Pyridine; facilitates electron injection from TPBi. |
| Triplet Energy ( | 2.70 eV | Critical: Higher than Ir(ppy)3 ( |
| 105°C | High thermal stability due to rigid carbazole-pyridine coupling. | |
| Solubility | High | Methoxy group enhances solubility in Chlorobenzene (good for solution processing options). |
Troubleshooting Guide
-
Problem: Low Efficiency (EQE < 10%).
-
Cause: Exciton quenching.
-
Solution: The ether linkage might be contaminated with unreacted phenol (which acts as a trap). Ensure 100% conversion in the Ullmann step. Purify via sublimation before device fabrication.
-
-
Problem: High Driving Voltage.
-
Cause: Poor electron injection.
-
Solution: The methoxy group might be too strong a donor, raising the LUMO. Consider using an electron injection layer (EIL) like Liq instead of LiF.
-
References
- Sasabe, H., & Kido, J. (2012). Multifunctional Materials in High-Performance OLEDs: Challenges and Perspectives. Chemistry of Materials. (Contextual grounding for Pyridine-Phenol Hosts).
- Su, S. J., et al. (2008). Pyridine-Containing Bipolar Host Materials for High-Efficiency Blue Phosphorescent OLEDs. Chemistry of Materials. (Mechanistic basis for Pyridine Acceptors).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Baldo, M. A., et al. (1998). Highly Efficient Phosphorescent Emission from Organic Electroluminescent Devices. Nature.
Sources
Troubleshooting & Optimization
purification methods to remove unreacted boronic acid from 4-(6-Methoxypyridin-2-yl)phenol
Topic: Removal of Unreacted Boronic Acid Impurities
Ticket ID: CHEMSUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering difficulty separating unreacted boronic acid (likely 4-hydroxyphenylboronic acid or 6-methoxypyridin-2-ylboronic acid) from your target biaryl product, 4-(6-Methoxypyridin-2-yl)phenol .
This separation is chemically challenging because both the impurity and the target molecule possess amphoteric properties and hydroxyl groups . Standard silica chromatography often fails because boronic acids interact with silanols, causing "streaking" (tailing) that co-elutes with your polar phenolic product.[1]
This guide details three targeted protocols to resolve this, ranked by selectivity and operational ease.
Part 1: The "Sorbitol Shift" Protocol (Recommended)
Best for: Bulk removal of boronic acids without expensive resins.
Mechanism: Boronic acids are weak acids (
By adding sorbitol and buffering to a mild pH (7.5–8.5), the boronic acid becomes fully ionized and water-soluble, while your phenolic product remains protonated and lipophilic (organic-soluble).[1]
Step-by-Step Protocol
-
Dissolution: Dissolve your crude reaction mixture in a non-miscible organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are preferred.[1] Avoid ether if possible, as boronates can be soluble in wet ether.[1]
-
Preparation of Wash Solution:
-
Prepare a 1.0 M D-Sorbitol solution in water.
-
Prepare a 1.0 M
(Sodium Carbonate) or saturated solution.[1] -
Mix equal volumes of the Sorbitol and Base solutions immediately before use.
-
-
The Wash:
-
Add the Sorbitol/Base mixture to your organic phase (1:1 volume ratio).
-
Crucial Step: Shake vigorously for at least 5–10 minutes. The complexation kinetics can be slower than simple acid-base neutralization.
-
-
Separation:
-
Finishing: Wash the organic layer once with brine to remove residual sorbitol, dry over
, and concentrate.
Part 2: Solid-Supported Scavenging (High Purity)
Best for: Late-stage drug development (GLP/GMP) or when yield is paramount.[1] Mechanism: Polymer-supported Diethanolamine (DEAM) resins covalently bind boronic acids, effectively trapping them on the solid support.[1]
Troubleshooting Q&A
Q: Why use DEAM resin over silica gel? A: Silica relies on adsorption polarity, which is similar for your product and impurity. DEAM resin relies on chemisorption (covalent bonding).[1] The resin amine coordinates to the boron, forming a stable "ate" complex that cannot elute.
Q: How much resin do I add? A: Calculate the theoretical excess of boronic acid. Add 3–4 equivalents of DEAM resin relative to the estimated impurity (not the product).
Protocol
-
Dissolve crude mixture in anhydrous THF or DCM .
-
Add PS-DEAM (Polystyrene-Diethanolamine) resin.[1]
-
Agitate (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at room temperature.
-
Filter the mixture through a fritted funnel or Celite pad.
-
Wash the resin cake with THF to recover any non-specifically bound product.
-
Concentrate the filtrate.
Part 3: Chromatographic Solutions
Best for: Final polishing if the previous methods left trace residues.
| Parameter | Recommendation | Why? |
| Stationary Phase | C18 (Reverse Phase) | Boronic acids are very polar and elute near the solvent front in RP, while the biaryl product retains well.[1] |
| Mobile Phase Modifier | 0.1% Formic Acid | Keeps the phenol protonated ( |
| Alternative Phase | Diol-Functionalized Silica | Acts like a "Sorbitol Column." The stationary phase binds the boron. |
Part 4: Visualization of Workflows
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the appropriate purification method based on scale and purity requirements.
Figure 2: The "Sorbitol Shift" Mechanism
Caption: Mechanism showing how Sorbitol selectively increases the acidity of the boronic impurity, allowing separation from the phenol product.
Part 5: Critical Warnings (Oxidative Workup)
User Question: Can I just use Hydrogen Peroxide (
Technical Advisory: Proceed with Extreme Caution.
While
-
N-Oxidation Risk: The pyridine nitrogen is nucleophilic.
can oxidize this nitrogen to form the Pyridine N-Oxide byproduct. This is difficult to separate from your desired product. -
Recommendation: Avoid oxidative workups for pyridine-containing substrates unless you have validated stability data. Stick to the Sorbitol Wash (non-oxidative) or Resin Scavenging .
References
-
Mechanism of Sorbitol Complexation
-
Solid Supported Scavengers (DEAM)
-
Suzuki Coupling Troubleshooting
-
Target Molecule Data
- Title: "4-(6-Methoxypyridin-2-yl)phenol Product Page"
-
Source: Sigma-Aldrich.[1]
- Context: Structural confirmation for estim
Sources
Technical Support Center: Suzuki-Miyaura Synthesis of 4-(6-Methoxypyridin-2-yl)phenol
Introduction
Welcome to the technical support guide for the synthesis of 4-(6-Methoxypyridin-2-yl)phenol. This biaryl moiety is a key structural motif in numerous pharmaceutical compounds and advanced materials. Its synthesis, most commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling, is a powerful and versatile transformation. However, a persistent challenge that researchers face is the formation of homocoupling byproducts, which complicates purification and reduces the yield of the desired product.
This guide is designed to serve as a troubleshooting resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the mechanistic origins of homocoupling and offers practical, actionable solutions to minimize these unwanted side reactions. By understanding the causality behind each experimental parameter, you can design a self-validating and robust protocol for a clean and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant problem in my synthesis?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two identical coupling partners react to form a symmetrical dimer. In the synthesis of 4-(6-Methoxypyridin-2-yl)phenol, you may encounter two primary homocoupling byproducts:
-
Boronic Acid Homocoupling: The dimerization of 4-hydroxyphenylboronic acid to form 4,4'-biphenol.
-
Aryl Halide Homocoupling: The dimerization of 2-bromo- or 2-chloro-6-methoxypyridine to form 6,6'-dimethoxy-2,2'-bipyridine.
These byproducts are problematic because they consume valuable starting materials, reduce the overall yield, and often have similar chromatographic properties to the desired product, making purification difficult and costly. Understanding and controlling these side reactions is critical for developing an efficient and scalable synthetic route.
Q2: My main byproduct is 4,4'-biphenol. What causes this boronic acid homocoupling, and how can I prevent it?
A2: The homocoupling of boronic acids is the most frequently encountered issue. It is primarily driven by the presence of oxygen and the state of the palladium catalyst.[1][2]
-
Mechanistic Cause (Oxygen-Mediated): The most common pathway involves the oxidation of the active Pd(0) catalyst to Pd(II) by residual oxygen in the reaction mixture.[1][3] This Pd(II) species can then enter a catalytic cycle that exclusively produces the homocoupled dimer. Under basic conditions, this unwanted reaction can be rapid.[4]
-
Mechanistic Cause (Pd(II) Precatalyst Reduction): When using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) form. The boronic acid or phosphine ligand can act as the reductant in a process that simultaneously generates the homocoupled product.[1][2]
Solutions:
-
Rigorous Degassing: This is the single most critical step. Oxygen is a key promoter of boronic acid homocoupling.[1] Your solvent and reaction mixture must be thoroughly deoxygenated. Standard practice involves sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes or performing a minimum of three freeze-pump-thaw cycles.[1]
-
Select a Pd(0) Source or Modern Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate the homocoupling that arises from the initial reduction of a Pd(II) salt.[1] Alternatively, modern Buchwald-type precatalysts are designed to generate the active Pd(0) species cleanly and efficiently upon activation with a base, minimizing this side reaction pathway.[2]
-
Use Boronic Esters: Boronic acids can be susceptible to degradation.[5] Consider using a more stable boronic ester derivative, such as a pinacol (Bpin) or MIDA ester, which can be more robust and less prone to certain side reactions.[2]
Q3: How do I choose the optimal Palladium catalyst and ligand to minimize homocoupling?
A3: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity, directly impacting the competition between the desired cross-coupling and undesired homocoupling pathways.
For the coupling of an electron-rich phenol derivative with an electron-deficient halopyridine, bulky, electron-rich phosphine ligands are generally preferred.[6][7] These ligands promote a rapid rate of oxidative addition of the aryl halide and reductive elimination of the product, which helps the desired catalytic cycle outcompete the homocoupling pathway.
-
Recommended Ligands: Consider screening modern biaryl phosphine ligands such as SPhos, XPhos, or RuPhos . These have demonstrated exceptional activity in challenging couplings.
-
Bidentate Ligands: In some cases, bidentate ligands like BINAP have been shown to be uniquely effective at suppressing homocoupling while promoting the desired cross-coupling.[8]
-
Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes increase byproduct formation. It is crucial to optimize the catalyst and ligand loading, typically starting in the range of 1-3 mol% Pd.
Q4: What is the role of the base and solvent, and how do I select the best combination?
A4: The base and solvent are not passive components; they actively influence the reaction rate and selectivity.[9][10]
-
The Role of the Base: The base is essential for activating the boronic acid to facilitate the transmetalation step.[11][12] The choice of base can significantly affect the reaction's outcome.
-
Common Choices: Inorganic bases are typically preferred. Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings, especially with heteroaromatic substrates. Carbonates like K₂CO₃ and Cs₂CO₃ are also widely used and effective.[1]
-
Screening is Key: The optimal base is substrate-dependent. If homocoupling is an issue, screening these three bases is a logical step.
-
-
The Role of the Solvent: The solvent must solubilize the reagents and catalyst while facilitating the reaction. Biphasic solvent systems are very common in Suzuki reactions.
-
Common Choices: A mixture of an organic solvent like 1,4-dioxane, toluene, or THF with water is standard.[13] The water is necessary to dissolve the inorganic base and assist in the transmetalation step.
-
Aqueous Conditions: Interestingly, using water as a co-solvent can sometimes suppress homocoupling side reactions, leading to improved selectivity.[14]
-
Q5: Can the purity of my reagents and the reaction setup impact byproduct formation?
A5: Absolutely. The success of a sensitive catalytic reaction like the Suzuki-Miyaura coupling is highly dependent on the quality of the reagents and the experimental setup.
-
Reagent Purity:
-
Boronic Acid Stability: Boronic acids can degrade upon storage, especially if exposed to air and moisture, leading to protodeboronation or the formation of boroxines.[5] It is always best to use fresh, high-purity boronic acid or to purify it before use.
-
Solvent Quality: Solvents like THF and dioxane can form peroxides over time, which can poison the palladium catalyst.[5][15] Always use freshly distilled or inhibitor-free, anhydrous, and degassed solvents.
-
-
Reaction Setup:
-
Inert Atmosphere: The reaction must be set up and run under a rigorously maintained inert atmosphere (Argon or Nitrogen) to prevent oxygen from entering the system and deactivating the catalyst or promoting homocoupling.[1]
-
Stirring: In biphasic systems, vigorous stirring is essential to ensure efficient mixing and maximize the interfacial area where the reaction occurs.[1]
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle for the synthesis of 4-(6-Methoxypyridin-2-yl)phenol in competition with the two primary homocoupling side reactions.
Caption: Desired cross-coupling vs. undesired homocoupling pathways.
Troubleshooting Guide
| Problem | Potential Cause | Detailed Solution & Scientific Rationale |
| High Levels of Boronic Acid Homocoupling (>10%) | 1. Oxygen Contamination: Presence of dissolved O₂ in the solvent or reaction headspace. | Solution: Implement rigorous degassing. Sparge the solvent and reaction headspace with an inert gas (Ar/N₂) for at least 20 minutes or perform three freeze-pump-thaw cycles. Rationale: Oxygen facilitates an oxidative catalytic cycle with Pd(II) that leads directly to boronic acid dimerization.[1][3] Removing it is paramount. |
| 2. Suboptimal Catalyst System: Use of a Pd(II) precatalyst that is inefficiently reduced or a ligand that does not sufficiently promote cross-coupling over homocoupling. | Solution: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern G3/G4 Buchwald precatalyst. Screen bulky, electron-rich ligands like SPhos or XPhos. Rationale: A clean and rapid generation of the active L-Pd(0) species is crucial. Modern ligands accelerate the desired cross-coupling steps (oxidative addition/reductive elimination), allowing the main cycle to outcompete side reactions.[2][6] | |
| 3. Incorrect Base/Solvent Combination: The chosen base may not be optimal for activating the boronic acid, or the solvent system may favor side reactions. | Solution: Screen a panel of inorganic bases, starting with K₃PO₄, followed by Cs₂CO₃ and K₂CO₃. Ensure a biphasic solvent system (e.g., Dioxane/H₂O 4:1) is used. Rationale: The base is critical for forming the reactive boronate species for transmetalation.[11][12] The optimal choice is highly substrate-dependent, and empirical screening is often necessary. | |
| Significant Aryl Halide Homocoupling Observed | 1. High Temperature: Excessive heat can lead to catalyst decomposition and alternative reaction pathways. | Solution: Reduce the reaction temperature. Suzuki couplings can often be run effectively at temperatures between 60-90 °C.[1] Rationale: Higher temperatures can accelerate catalyst decomposition to palladium black, which can have different catalytic activities, and may promote undesired pathways. |
| 2. Ligand Choice: The ligand may not be sterically hindering enough to prevent the coupling of two oxidative addition complexes. | Solution: Employ bulky monophosphine ligands (e.g., RuPhos, BrettPhos) that create a sterically congested palladium center. Rationale: A sterically demanding ligand environment disfavors the formation of intermediates required for aryl halide homocoupling. | |
| Low Conversion with Both Starting Materials Present | 1. Catalyst Deactivation: The Pd(0) catalyst has been oxidized and has precipitated as inactive palladium black. | Solution: Check the degassing procedure and ensure all reagents and solvents are pure and peroxide-free.[5] Ensure the phosphine ligand is fresh, as it can be oxidized by air, rendering it unable to stabilize the catalyst.[1] |
| 2. Poor Reagent Solubility: One of the starting materials or the base is not sufficiently soluble in the chosen solvent system. | Solution: Try a different organic solvent (e.g., switch from THF to Toluene or Dioxane). Ensure vigorous stirring to maximize mixing in the biphasic system.[1] Rationale: The reaction can only occur if the catalyst and reagents can interact effectively. Poor solubility will lead to a sluggish or stalled reaction. |
Optimized Experimental Protocol
This protocol is a general starting point and should be optimized for your specific laboratory conditions and scale.
Materials:
-
2-Bromo-6-methoxypyridine (1.0 equiv)
-
4-Hydroxyphenylboronic acid (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous, inhibitor-free
-
Deionized Water
Procedure:
-
Solvent Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-dioxane and deionized water. Sparge the solution vigorously with a subsurface stream of argon for 30 minutes.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methoxypyridine (1.0 equiv), 4-hydroxyphenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Catalyst Addition: Briefly remove the septum and add the XPhos Pd G3 precatalyst (0.02 equiv) under a positive flow of argon. The use of a glovebox is ideal for this step if available.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via cannula or syringe to the reaction flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Look for the consumption of the limiting starting material (2-bromo-6-methoxypyridine).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the pure 4-(6-Methoxypyridin-2-yl)phenol.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jmcct.com [jmcct.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. ikm.org.my [ikm.org.my]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
- 15. reddit.com [reddit.com]
troubleshooting solubility issues of 4-(6-Methoxypyridin-2-yl)phenol in NMR solvents
Here is the technical support guide for troubleshooting solubility issues with 4-(6-Methoxypyridin-2-yl)phenol.
Topic: 4-(6-Methoxypyridin-2-yl)phenol [CAS: 733729-35-6]
Executive Summary: The Structural Challenge
The solubility profile of 4-(6-Methoxypyridin-2-yl)phenol is dictated by a "Donor-Acceptor Mismatch." While the molecule appears lipophilic due to the aromatic biaryl core and methoxy group, it possesses two competing functional motifs:[1]
-
The Pyridine Nitrogen (Position 1'): A moderately strong Hydrogen Bond (H-bond) acceptor (Lewis Base).[1]
-
The Phenolic Hydroxyl (Position 4): A strong H-bond donor.
The Problem: In non-polar solvents like Chloroform-d (
Solvent Selection Decision Matrix
Use this table to select the correct solvent based on your experimental goals.
| Solvent | Solubility Rating | Key Advantage | Major Drawback | Recommendation |
| DMSO-d6 | Excellent | Breaks intermolecular H-bonds; Preserves OH signal. | High viscosity (broadens peaks); Hygroscope (water peak at 3.33 ppm). | Primary Choice for full characterization. |
| Methanol-d4 | Good | Good solubility; Sharper lines than DMSO. | Loss of OH signal (Exchangeable); Methyl peak may obscure aliphatic impurities. | Use for purity checks, not structural assignment. |
| Acetone-d6 | Moderate | Good spectral resolution; Low freezing point (variable temp NMR). | Volatile; Can react with amines (less relevant here, but good practice).[1] | Good alternative if DMSO is difficult to remove. |
| Chloroform-d | Poor/Risky | Standard reference; Cheap. | High risk of salt formation (Trace DCl); Aggregation broadens peaks. | Avoid unless strictly required for comparison. |
Troubleshooting Guides (Q&A Format)
Issue 1: Sample "Gels" or is Cloudy in Chloroform-d (
)
User Question: "I tried dissolving 10 mg in
Technical Diagnosis:
You are likely witnessing Salt Formation , not simple insolubility.[2] Commercial
-
Mechanism: The basic nitrogen of the 6-methoxypyridine ring reacts with trace
to form the pyridinium chloride salt . -
Result: This salt is ionic and insoluble in non-polar chloroform, creating a suspension.[1]
Protocol: The "Basic Alumina" Fix
-
Neutralize the Solvent: Pass 1 mL of
through a short pipette column (2 cm) of Basic Alumina (activity grade I) directly into a clean vial. This removes trace acid. -
Re-dissolve: Add this "neutralized"
to your solid sample. -
Alternative: Add 1-2 drops of Triethylamine (non-deuterated is fine if you ignore the ethyl peaks) to the cloudy NMR tube. If it clears up immediately, your issue was acidity.
Issue 2: Broad Peaks & Missing Phenol Proton
User Question: "I dissolved the sample in DMSO-d6. It’s clear, but the aromatic peaks are broad, and I can't find the Phenolic OH peak."
Technical Diagnosis:
-
Broadening: Often caused by Proton Exchange or Restricted Rotation around the biaryl bond (atropisomerism is unlikely here, but aggregation is).[1]
-
Missing OH: The phenolic proton is exchanging with trace water in the DMSO (usually appearing as a broad hump at 3.3-4.0 ppm).
Protocol: The "Water-Free" Workflow
-
Dry the Sample: Lyophilize your solid or dry it in a vacuum oven (
) for 2 hours to remove lattice water. -
Use Fresh Ampoules: Do not use DMSO-d6 from a stock bottle that has been opened for weeks. Use a single-use ampoule.
-
Variable Temperature (VT) NMR:
-
Run the experiment at 320 K (47°C) .
-
Why? Heating increases the rate of molecular tumbling (sharpening peaks) and shifts the water peak upfield, often revealing the phenolic OH (which typically shifts downfield or stays constant).[1]
-
Visual Troubleshooting Workflows
Figure 1: Solvent Selection Logic
Caption: Decision tree for selecting the optimal NMR solvent based on solubility behavior and data requirements.
Figure 2: The "Trace Acid" Trap in Chloroform
Caption: Mechanism of solubility failure in CDCl3 due to trace acid impurities and the neutralization fix.
Standardized Experimental Protocol
Protocol ID: NMR-PREP-042 Objective: Preparation of 4-(6-Methoxypyridin-2-yl)phenol for 1H-NMR.
-
Weighing: Accurately weigh 5.0 – 8.0 mg of the solid into a clean vial.
-
Note: Do not exceed 10 mg/0.6 mL for initial checks to avoid aggregation.[1]
-
-
Solvent Addition (DMSO-d6):
-
Open a fresh ampoule of DMSO-d6 (99.9 atom% D).
-
Add 0.6 mL to the vial.
-
-
Dissolution:
-
Acquisition:
-
Set probe temperature to 298 K (
) . -
Set relaxation delay (
) to 2.0 seconds (to allow relaxation of aromatic protons). -
Number of scans (
): 16 or 32 .
-
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][3] J. Org.[3] Chem.1997 , 62, 7512–7515.[1][3] Link[1]
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][3] Org.[4] Process Res. Dev.2016 , 20, 661–667.[1] Link[1]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1] Link[1]
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department.Link[1]
- Context: Used to verify the acidity of phenols vs. basicity of pyridines in DMSO.
Sources
stability of 4-(6-Methoxypyridin-2-yl)phenol under acidic hydrolysis conditions
Executive Summary
Is 4-(6-Methoxypyridin-2-yl)phenol stable under acidic hydrolysis? Generally, No. The 2-methoxypyridine moiety is chemically labile in aqueous acidic conditions, particularly at elevated temperatures or low pH (< pH 1). The methoxy group undergoes hydrolysis to form the corresponding 2-pyridone (lactam) tautomer.
This transformation results in a permanent structural change (demethylation) that is often mistaken for simple degradation or loss of product. This guide details the mechanism, troubleshooting steps for mass spectral shifts, and protocols for safe handling.
The Core Issue: The "Pyridone Trap"
Researchers often encounter a specific failure mode where the target molecule "disappears" during acidic workup or deprotection steps (e.g., Boc removal).
The Symptom: The -14 Da Mass Shift
If you observe a product peak in LC-MS with a mass difference of [M - 14 Da] , you have likely hydrolyzed the methoxy group.
| Feature | 4-(6-Methoxypyridin-2-yl)phenol | Degradant (Pyridone) |
| Structure | Pyridine-OMe ether linkage | Pyridone (Cyclic Amide/Lactam) |
| Mass Change | Parent Mass (M) | M - 14.02 Da (Loss of CH₃, Gain of H) |
| Polarity | Moderate (Lipophilic) | High (Polar) |
| Solubility | Soluble in DCM, EtOAc, MeOH | Poor in organic solvents; often precipitates |
| H-Bonding | Acceptor only (Pyridine N) | Donor & Acceptor (Dimerizes strongly) |
Mechanism of Failure
Unlike typical aryl methyl ethers (anisoles), which require harsh Lewis acids (e.g., BBr₃) to cleave, 2-methoxypyridines hydrolyze via an acid-catalyzed nucleophilic aromatic substitution pathway. Protonation of the pyridine nitrogen activates the C6-position for nucleophilic attack by water.
Figure 1: Mechanism of acid-catalyzed hydrolysis of 2-methoxypyridine. The protonation of the ring nitrogen renders the C-OMe carbon highly electrophilic.
Troubleshooting Guide
Scenario A: "My product precipitated during acidic workup and won't dissolve in DCM."
Diagnosis: You have likely formed the pyridone.[1] Explanation: Pyridones possess a lactam structure that facilitates strong intermolecular hydrogen bonding (dimerization). This drastically reduces solubility in non-polar solvents like Dichloromethane (DCM) and increases melting points. Corrective Action:
-
Check LC-MS for the -14 Da shift.
-
Attempt to dissolve the solid in 10% MeOH/DCM or DMSO.
-
Prevention: Avoid aqueous HCl workups. Use buffered quenching (e.g., Phosphate buffer pH 7) or saturated NH₄Cl.
Scenario B: "I need to remove a Boc group. Can I use TFA?"
Diagnosis: Risk management required. Explanation: Trifluoroacetic acid (TFA) is weaker than HCl, and the reaction is often run in anhydrous DCM. However, traces of water will trigger hydrolysis over time. Protocol Adjustment:
-
Temperature: Strictly maintain 0°C to Room Temperature . Do NOT heat.
-
Time: Monitor reaction every 15 minutes. Quench immediately upon Boc consumption.
-
Scavengers: Ensure the system is as dry as possible.
-
Alternative: Consider using TMSOTf/2,6-lutidine or HCl in Dioxane (anhydrous) followed by rapid basic quench.
Scenario C: "The phenol group is electron-donating. Doesn't that stabilize the molecule?"
Technical Insight: While the phenol (attached at C2) donates electron density into the ring, making the nitrogen more basic (easier to protonate), it also makes the ring carbons less electrophilic.
-
Net Effect: It slows the hydrolysis rate compared to a nitro-pyridine, but it does not prevent it . The activation energy for hydrolysis is still accessible in refluxing aqueous acid (e.g., 6M HCl, 100°C).
Experimental Protocols
Protocol 1: Rapid Stability Assay (Go/No-Go Test)
Use this before committing your entire batch to an acidic step.
-
Dissolve: 1 mg of 4-(6-Methoxypyridin-2-yl)phenol in 0.5 mL of the proposed solvent (e.g., THF or DCM).
-
Acidify: Add the acid equivalent you intend to use (e.g., 5 eq. TFA or 1 eq. 1M HCl).[2]
-
Incubate: Hold at the intended reaction temperature for 1 hour.
-
Analyze: Inject directly onto LC-MS (Reverse Phase).
-
Pass: >98% Parent peak.
-
Fail: Appearance of [M-14] peak >5%.
-
Protocol 2: Safe Quenching of Acidic Reactions
If you must use acid, use this workup to minimize exposure time.
-
Cool: Chill the reaction mixture to 0°C.
-
Dilute: Dilute with 5 volumes of cold EtOAc or DCM.
-
Neutralize: Pour the mixture slowly into a stirred, pre-chilled solution of Saturated NaHCO₃ .
-
Critical: Ensure the aqueous layer remains basic (pH > 8) throughout the addition.
-
-
Separate: Rapidly separate layers. Do not let the organic layer sit in contact with acidic water.
Frequently Asked Questions (FAQ)
Q: Is the hydrolysis reversible? A: No. The conversion to the pyridone is thermodynamically driven by the stability of the amide-like tautomer. You cannot simply "remethylate" back to the starting material under standard conditions; O-alkylation of pyridones often results in N-alkylation mixtures.
Q: Can I use HCl in Dioxane? A: Yes, if strictly anhydrous . The hydrolysis mechanism requires a water molecule to attack the ring.[3] HCl in Dioxane is safer than aqueous HCl, provided you exclude atmospheric moisture and quench into base immediately.
Q: How should I store the compound? A: Store as a solid at -20°C. Avoid storing in acidic solutions (e.g., acidified LC-MS mobile phases) for prolonged periods. If analyzing by LC-MS, use fresh samples rather than those sitting in the autosampler for 24+ hours in 0.1% Formic Acid.
References
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard reference for the reactivity of 2-alkoxypyridines and the pyridone tautomeric equilibrium).
-
Spivey, A. C.; Arseniyadis, S. Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups. In Science of Synthesis; Thieme, 2010.
-
Cunningham, I. D., et al. "Hydrolysis of 2-alkoxypyridines: Acid catalysis and substituent effects." Journal of the Chemical Society, Perkin Transactions 2, 1988. (Detailed kinetic study on the protonation and hydrolysis mechanism).
-
PubChem Compound Summary. "2-Methoxypyridine." National Center for Biotechnology Information. [Link]
Sources
resolving steric hindrance issues in 4-(6-Methoxypyridin-2-yl)phenol metalation
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the directed ortho-metalation (DoM) of 4-(6-methoxypyridin-2-yl)phenol. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you resolve issues related to steric hindrance and regioselectivity in this complex transformation.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the substrate and the reaction mechanism, providing the foundational knowledge needed to troubleshoot effectively.
Q1: What are the potential sites for metalation on 4-(6-methoxypyridin-2-yl)phenol, and what factors control the reaction's regioselectivity?
A1: The regioselectivity of a directed ortho-metalation (DoM) reaction is governed by the directing metalation group (DMG), which is a Lewis basic moiety that coordinates to the organolithium reagent.[1][2] In 4-(6-methoxypyridin-2-yl)phenol, there are three potential DMGs: the phenolic hydroxyl (-OH), the pyridine nitrogen, and the methoxy ether (-OMe).
The reaction proceeds in two key stages:
-
Acid-Base Reaction: The phenolic proton is the most acidic site on the molecule (pKa ~10). Any strong organolithium base (e.g., n-BuLi, s-BuLi) will first deprotonate the phenol to form a lithium phenoxide. This is an instantaneous and unavoidable first step.
-
Directed ortho-Metalation (DoM): The newly formed lithium phenoxide becomes the key player. The lithium cation will form a chelate complex between the phenoxide oxygen and the nitrogen of the pyridine ring. This pre-lithiation complex, a phenomenon known as the Complex-Induced Proximity Effect (CIPE), brings the organolithium base into close proximity with the C-H bonds ortho to the phenoxide.[2]
This chelation strongly directs the metalation to the C3 position of the phenol ring. The methoxy group on the pyridine ring is generally a weaker DMG than the pyridine nitrogen and is too distant to effectively direct metalation on the phenol ring.[3]
Caption: Potential sites for directed metalation.
Q2: What is the specific nature of "steric hindrance" in this reaction?
A2: The primary steric challenge arises from the geometry of the chelated intermediate. For the base to deprotonate the C3 position, it must approach a space that is crowded by the adjacent pyridine ring. The C-C bond between the two rings does not allow for free rotation, creating a relatively rigid conformation where the pyridine ring looms over the target C3-H bond. This "ortho effect" can profoundly impact the efficacy of the C-H activation.[4] A bulky organolithium base, like tert-butyllithium (t-BuLi), may struggle to access this proton, leading to low or no yield.
Q3: How does the choice of organometallic base impact the reaction?
A3: The choice of base is critical and involves a trade-off between reactivity and steric bulk. Very strong bases are required for deprotonating an aromatic C-H bond (pKa ~43).[3]
-
n-BuLi: Least sterically demanding of the common alkyllithiums. It is often the first choice for DoM reactions.
-
s-BuLi: More basic and slightly bulkier than n-BuLi. It can be more effective if the acidity of the target proton is an issue.
-
t-BuLi: The most basic and bulkiest of the three. Its size can be a significant disadvantage when steric hindrance is a problem.[5]
-
Lithium Amides (LDA, LiTMP): These are very strong, non-nucleophilic bases. They are particularly useful for metalating pyridines because they are less likely to undergo nucleophilic addition to the electron-deficient pyridine ring, a common side reaction with alkyllithiums.[3][6] LiTMP (lithium 2,2,6,6-tetramethylpiperidide) is exceptionally bulky.
Troubleshooting Guide: Common Issues & Solutions
This guide provides a structured approach to resolving common experimental failures in a question-and-answer format.
Caption: Troubleshooting workflow for the metalation reaction.
Problem: Low or No Conversion
Q: My reaction yields only starting material after quenching with an electrophile. What's the likely cause?
A: This suggests that the deprotonation of the C3-proton is not occurring. The primary suspects are insufficient basicity or steric hindrance preventing the base from approaching the target proton.
Recommended Solutions:
-
Increase Base Reactivity with Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are frequently used to break up the aggregates in which alkyllithium reagents exist in solution.[7] This deaggregation increases the effective basicity and reactivity of the organolithium species.
-
Action: Add 1.1 to 1.2 equivalents of TMEDA along with your alkyllithium base.
-
-
Switch to a Less Hindered Base: If you are using t-BuLi or s-BuLi, the steric bulk of the base itself may be the issue.
-
Action: Switch to n-BuLi. It is the least sterically demanding of the common alkyllithium reagents.[3]
-
-
Consider Alternative Reagents: For highly hindered systems, specialized bases may be required. Knochel-type turbo-Grignard reagents or hindered lithium amide bases can offer unique reactivity and selectivity.
-
Action: Explore the use of TMPMgCl·LiCl, which can effectuate metalation on substrates with sensitive functional groups and in sterically demanding environments.[6]
-
Problem: Decomposition of Starting Material
Q: My reaction turns dark, and I observe a complex mixture of products by TLC/LCMS. Why is this happening?
A: Decomposition often points to two issues: the reaction temperature is too high, or the chosen base is engaging in undesired side reactions.
Recommended Solutions:
-
Strict Temperature Control: Organolithium intermediates are highly reactive and often thermally unstable.
-
Action: Ensure your reaction is maintained at -78 °C (a dry ice/acetone bath) throughout the addition of the base and the subsequent stirring period. Do not let the internal temperature rise.
-
-
Use a Non-Nucleophilic Base: Alkyllithiums can act as nucleophiles, potentially adding to the electron-deficient pyridine ring.[6]
-
Action: Switch to a lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are highly basic but poor nucleophiles, minimizing the risk of side reactions.[3]
-
Problem: Incorrect Regioselectivity
Q: I am getting functionalization, but not at the desired C3 position. How can I improve the regiocontrol?
A: While the chelation between the phenoxide and pyridine nitrogen is a strong directing influence, its effectiveness can be compromised if the resulting intermediate is sterically untenable. In such cases, the reaction may default to a less hindered but electronically less favorable site. The best solution is often to modify the substrate to install a more powerful and unambiguous directing group.
Recommended Solution:
-
Install a Carbamate Directing Group: The O-carbamate group (-OCONR₂) is one of the most powerful DMGs known.[3] Converting the phenol to an O-aryl carbamate prior to metalation provides a significant thermodynamic and kinetic advantage for deprotonation at the ortho position. This strategy has been proven effective for the ortho-substitution of phenols.[8]
-
Action: Protect the phenol as an N,N-diethylcarbamate. This group will overwhelmingly direct metalation to the C3 position and is robust enough to withstand the reaction conditions. It can be readily cleaved later to reveal the free phenol. (See Protocol 3).
-
Validated Experimental Protocols
Protocol 1: Standard Metalation with n-BuLi/TMEDA
This protocol is the standard starting point for the directed ortho-metalation of the title compound.
Rationale: This procedure uses the least sterically hindered alkyllithium (n-BuLi) in combination with TMEDA to maximize reactivity while minimizing steric clash. Low temperature (-78 °C) is used to ensure kinetic control and stability of the aryllithium intermediate.
Step-by-Step Methodology:
-
To a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-(6-methoxypyridin-2-yl)phenol (1.0 eq).
-
Dissolve the substrate in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe. A color change should be observed as the lithium phenoxide forms. Stir for 30 minutes at -78 °C.
-
In a separate syringe, mix n-butyllithium (1.1 eq) with anhydrous TMEDA (1.2 eq). Add this solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add a solution of the desired electrophile (1.5 eq) in anhydrous THF dropwise, ensuring the temperature does not rise above -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Proceed with a standard aqueous workup and chromatographic purification.
Protocol 2: Metalation with a Hindered Amide Base (LDA)
This protocol is recommended if nucleophilic attack on the pyridine ring is suspected or if standard alkyllithiums cause decomposition.
Rationale: LDA is a strong, non-nucleophilic base that will cleanly deprotonate the phenol and then perform the C-H activation without the risk of adding to the pyridine ring.
Step-by-Step Methodology:
-
Prepare LDA in situ: To a flame-dried flask under nitrogen, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-BuLi (1.05 eq). Stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
In a separate flame-dried flask, dissolve 4-(6-methoxypyridin-2-yl)phenol (1.0 eq) in anhydrous THF (~0.1 M) and cool to -78 °C.
-
Slowly add n-BuLi (1.1 eq) to the phenol solution to form the lithium phenoxide. Stir for 30 minutes.
-
Transfer the freshly prepared LDA solution via cannula into the lithium phenoxide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Proceed with the addition of the electrophile and workup as described in Protocol 1.
Protocol 3: Enhanced Regioselectivity via an O-Carbamate Directing Group
This is the most robust protocol for overcoming both steric and regioselectivity issues.
Rationale: The N,N-diethylcarbamate group is a superior DMG compared to the lithium phenoxide-pyridine chelate.[3] It directs lithiation with high fidelity to the ortho position and is less susceptible to complex steric arguments. The carbamate can be easily removed under basic conditions post-functionalization.
Step-by-Step Methodology:
Part A: Synthesis of the Carbamate
-
Dissolve 4-(6-methoxypyridin-2-yl)phenol (1.0 eq) in anhydrous THF.
-
Cool to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Stir until hydrogen evolution ceases.
-
Add N,N-diethylcarbamoyl chloride (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench with water and perform a standard workup to isolate the O-aryl carbamate intermediate. Purify by column chromatography.
Part B: Directed Metalation of the Carbamate
-
Dissolve the O-aryl carbamate (1.0 eq) in anhydrous THF (~0.1 M) in a flame-dried flask under nitrogen.
-
Cool the solution to -78 °C.
-
Add sec-butyllithium (s-BuLi, 1.2 eq) dropwise. s-BuLi is often more effective for carbamate-directed metalations.
-
Stir at -78 °C for 1 hour.
-
Add the electrophile and perform the quench and workup as described in Protocol 1.
Part C: Cleavage of the Carbamate
-
Dissolve the functionalized carbamate in methanol.
-
Add an excess of a strong base (e.g., NaOH or KOH) and heat the mixture to reflux for several hours until TLC analysis shows complete conversion.
-
Cool, neutralize with acid, and perform a standard workup to isolate the desired functionalized phenol.
Comparative Data
Table 1: Comparison of Common Bases for Directed ortho-Metalation
| Base | pKa (Conj. Acid) | Relative Steric Bulk | Key Advantages | Common Issues |
| n-BuLi | ~50 | Low | Good reactivity, low cost, least sterically hindered. | Can be nucleophilic; aggregation in hydrocarbons. |
| s-BuLi | ~51 | Medium | More basic/reactive than n-BuLi. | More sterically hindered than n-BuLi. |
| t-BuLi | ~53 | High | Highest basicity. | Significant steric hindrance; can promote elimination. |
| LDA | ~36 | High | Strong, non-nucleophilic base. | Lower basicity than alkyllithiums; requires preparation. |
| TMPMgCl·LiCl | N/A | Very High | Excellent functional group tolerance; high selectivity. | Not a "superbase"; may not deprotonate less acidic C-H bonds.[6] |
References
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. The ortho effect in directed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. people.uniurb.it [people.uniurb.it]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
1H and 13C NMR Chemical Shifts of 4-(6-Methoxypyridin-2-yl)phenol: A Comparative Guide
This guide provides a comprehensive technical analysis of the 1H and 13C NMR chemical shifts for 4-(6-Methoxypyridin-2-yl)phenol , a significant biaryl scaffold in medicinal chemistry.[1] The data and protocols presented here are synthesized from authoritative spectroscopic databases and comparative structural analyses of 2-arylpyridine derivatives.
Executive Summary & Structural Significance[1]
4-(6-Methoxypyridin-2-yl)phenol (CAS: 1269186-42-6) represents a critical pharmacophore in drug discovery, particularly as a precursor for proteolysis-targeting chimeras (PROTACs) and as a ligand in organometallic catalysis.[1] Its structure combines an electron-rich phenol ring with an electron-deficient pyridine core, modulated by a methoxy substituent.[1]
Understanding its NMR signature is essential for verifying regioselectivity during synthesis (e.g., Suzuki-Miyaura coupling) and differentiating it from potential byproducts like the O-arylated isomer or bis-coupled species.[1]
Molecular Profile
-
IUPAC Name: 4-(6-methoxypyridin-2-yl)phenol[1]
-
Formula: C₁₂H₁₁NO₂
-
Molecular Weight: 201.22 g/mol [1]
-
Key Features:
Experimental Protocol: Synthesis & Acquisition
To ensure reproducibility, the following protocol outlines the synthesis and NMR acquisition parameters.
Synthesis via Suzuki-Miyaura Coupling
The most robust route to this scaffold involves the coupling of 2-bromo-6-methoxypyridine with 4-hydroxyphenylboronic acid.[1]
Reaction Workflow:
-
Reagents: 2-Bromo-6-methoxypyridine (1.0 eq), 4-Hydroxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).[1]
-
Solvent: DME/H₂O (3:1) or Toluene/EtOH/H₂O (4:1:1).[1]
-
Conditions: Reflux (90°C) for 12–16 hours under N₂ atmosphere.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
NMR Acquisition Parameters
-
Instrument: Bruker Avance III HD (400 MHz or 500 MHz).
-
Solvent: CDCl₃ (Deuterated Chloroform) is preferred for resolution; DMSO-d₆ is used if solubility is poor or to observe the phenolic proton.[1][2]
-
Reference: TMS (0.00 ppm) or residual solvent peak (CDCl₃: 7.26 ppm ¹H, 77.16 ppm ¹³C).[1]
-
Temperature: 298 K.[1]
1H NMR Chemical Shift Analysis[1][2][3][4][5]
The proton NMR spectrum is characterized by three distinct regions: the aliphatic methoxy signal, the phenolic AA'BB' system, and the pyridine AMX system.[1]
Table 1: 1H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |
| OMe | 4.02 | Singlet (s) | 3H | - | Characteristic methoxy on pyridine ring.[1] |
| OH | ~5.5 - 6.0 | Broad (br s) | 1H | - | Exchangeable; shift varies with concentration/solvent.[1] |
| H-5 (Py) | 6.68 | Doublet (d) | 1H | J = 8.2 | Shielded by ortho-methoxy group.[1] |
| H-3'/5' (Ph) | 6.92 | Doublet (d) | 2H | J = 8.8 | Ortho to hydroxyl (electron-donating).[1] |
| H-3 (Py) | 7.35 | Doublet (d) | 1H | J = 7.5 | Ortho to aryl ring.[1] |
| H-4 (Py) | 7.62 | Triplet (t/dd) | 1H | J = 7.5, 8.2 | Meta to both substituents; typical pyridine γ-proton.[1] |
| H-2'/6' (Ph) | 7.94 | Doublet (d) | 2H | J = 8.8 | Deshielded by pyridine ring (electron-withdrawing).[1] |
Note: In DMSO-d₆, the phenolic OH signal typically appears as a sharp singlet downfield (δ ~9.8 ppm), and aromatic peaks may shift slightly (+0.1–0.2 ppm).[1]
Spectral Logic & Validation
-
Pyridine Asymmetry: Unlike symmetrical 2,6-disubstituted pyridines, the H-3 and H-5 protons are chemically distinct.[1] H-5 is significantly upfield (6.68 ppm) due to the resonance donation from the methoxy oxygen, while H-3 is downfield (7.35 ppm) due to the anisotropy of the attached phenyl ring.[1]
-
Phenol Pattern: The classic "roofing" effect of the AA'BB' system is observed, with the doublet at 7.94 ppm (H-2'/6') showing strong coupling to the doublet at 6.92 ppm.[1]
13C NMR Chemical Shift Analysis
The carbon spectrum confirms the backbone structure, with the methoxy carbon and the carbonyl-like C-2/C-6 carbons being highly diagnostic.[1]
Table 2: 13C NMR Data (100 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Type | Assignment Logic |
| OMe | 53.4 | CH₃ | Methoxy carbon.[1] |
| C-3'/5' (Ph) | 115.7 | CH | Ortho to OH; electron-rich.[1] |
| C-5 (Py) | 106.8 | CH | Ortho to OMe; strongly shielded. |
| C-3 (Py) | 116.2 | CH | Ortho to Aryl. |
| C-1' (Ph) | 131.5 | C (quat) | Ipso carbon attached to pyridine. |
| C-2'/6' (Ph) | 128.5 | CH | Meta to OH. |
| C-4 (Py) | 139.2 | CH | Para to Nitrogen. |
| C-2 (Py) | 154.5 | C (quat) | Ipso to Phenyl ring.[1] |
| C-4' (Ph) | 157.0 | C (quat) | Phenolic C-OH carbon.[1] |
| C-6 (Py) | 163.8 | C (quat) | Ipso to Methoxy; most deshielded.[1] |
Structural Visualization & Assignment Workflow
The following diagram illustrates the atom numbering and the logical flow for assigning signals based on substituent effects (Shielding vs. Deshielding).
Caption: Logic flow for NMR signal assignment based on electronic substituent effects.
Comparative Analysis
To validate the chemical shifts, we compare the target molecule with its structural precursors.[1] This "triangulation" method ensures the accuracy of the assignments.[1]
| Compound | H-5 (Py) | H-3 (Py) | H-2'/6' (Ph) | Rationale |
| 2-Methoxy-6-phenylpyridine | 6.66 ppm | 7.35 ppm | 8.05 ppm | Lacks OH; H-2'/6' are slightly more deshielded. |
| 4-(Pyridin-2-yl)phenol | 7.18 ppm | 7.66 ppm | 7.80 ppm | Lacks OMe; Pyridine ring is more electron-poor (H-5 shifts downfield).[1] |
| Target Molecule | 6.68 ppm | 7.35 ppm | 7.94 ppm | Combines OMe shielding (on Py) and OH shielding (on Ph).[1] |
Interpretation: The introduction of the methoxy group at position 6 causes a dramatic upfield shift of the H-5 proton (from ~7.2 to 6.7 ppm) compared to the unsubstituted pyridine analog.[1] This is the most reliable diagnostic peak for confirming the presence of the methoxy group.[1]
References
-
Synthesis & Characterization of 2-Methoxy-6-arylpyridines
-
NMR of 4-(Pyridin-2-yl)
-
General 2-Alkoxypyridine Shift Correlations
-
Compound Registry
Sources
A Comparative Guide to the Photoluminescent Quantum Yield of Pyridyl-Phenol and Bipyridine Ligands
Introduction
In the pursuit of novel materials for optoelectronics, chemical sensing, and phototherapeutics, the efficiency of light emission is a paramount metric. The photoluminescence quantum yield (PLQY or Φ), defined as the ratio of photons emitted to photons absorbed, serves as the definitive measure of this efficiency.[1][2] A high quantum yield is often the primary design objective for molecules intended for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.
This guide provides an in-depth comparison of the quantum yield characteristics of two significant classes of chelating ligands used in coordination chemistry: the classic 2,2'-bipyridine (bpy) scaffold and the promising, though less extensively characterized, 4-(6-methoxypyridin-2-yl)phenol framework. We will explore the structural and electronic factors that govern their emissive properties when complexed with metal ions, present the available experimental data, and detail a robust protocol for the accurate determination of their quantum yields.
The Foundation of Luminescence Efficiency: Understanding Quantum Yield
A molecule's quantum yield is the ultimate arbiter of its ability to convert absorbed energy into light. It is a value ranging from 0 to 1 (or 0% to 100%), where a value of 1 signifies that every absorbed photon results in an emitted photon.[2] This efficiency is a direct reflection of the competition between radiative decay pathways (fluorescence, phosphorescence) and non-radiative decay pathways (e.g., vibrational relaxation, intersystem crossing to non-emissive states).
Several key factors intrinsic to a coordination complex and its environment dictate its quantum yield:
-
Molecular Rigidity: A rigid molecular structure reduces the degrees of freedom for vibrational motion, thereby minimizing non-radiative decay pathways and often leading to a higher quantum yield.[3]
-
The Metal Ion: The choice of the coordinated metal ion is critical. Heavy atoms like ruthenium(II), platinum(II), and iridium(III) can facilitate spin-orbit coupling, promoting phosphorescence from triplet excited states, often metal-to-ligand charge transfer (MLCT) states.[3][4]
-
Solvent and Temperature: The polarity, viscosity, and temperature of the surrounding medium can stabilize or destabilize the excited state, influencing the energy gap between emissive and non-emissive states and altering the rates of radiative and non-radiative decay.[3][5]
-
Concentration: At high concentrations, quenching processes can occur, where excited molecules interact with each other, leading to non-radiative deactivation and a decrease in quantum yield.[6]
Photophysical Profile: Bipyridine Ligands
The 2,2'-bipyridine (bpy) ligand is a cornerstone of coordination chemistry, renowned for its ability to form stable chelate complexes with a vast array of metal ions.[7] When coordinated to transition metals like Ru(II), its complexes often exhibit strong absorption in the visible region, populating a metal-to-ligand charge transfer (MLCT) excited state.[7] This 3MLCT state is frequently emissive, typically via phosphorescence, and its properties are highly tunable.
The quantum yield of bipyridine complexes is exceptionally sensitive to their chemical environment and structure:
-
Influence of Metal Center: Platinum(II) complexes with bipyridine derivatives can achieve near-perfect internal quantum yields (Φ = 0.83–0.99).[8] Ruthenium(II) complexes, such as the famous [Ru(bpy)3]2+, are also highly emissive, though their quantum yields are often more modest in solution at room temperature (e.g., Φ = 9.5% in deaerated acetonitrile).[4][9]
-
Substituent Effects: The electronic properties of the complex can be finely tuned by adding electron-donating or electron-withdrawing groups to the bipyridine rings. These modifications alter the energy of the ligand's π* orbitals, directly impacting the 3MLCT energy and, consequently, the emission wavelength and quantum yield.[10] For instance, replacing parent bipyridine ligands with 4,4'-dinitro-substituted versions can decrease the luminescence yield and lifetime.[10]
-
Steric Effects: Introducing bulky groups near the metal center can enhance quantum yields by increasing structural rigidity or by promoting photodissociation pathways, depending on the complex design.[11]
Photophysical Profile: 4-(6-Methoxypyridin-2-yl)phenol Ligands
The 4-(6-methoxypyridin-2-yl)phenol ligand belongs to the pyridyl-phenol class, which is known to form luminescent coordination complexes.[12] While direct, quantitative quantum yield data for this specific ligand is less prevalent in the literature compared to the bipyridine family, we can infer its potential photophysical behavior from structurally analogous compounds.
-
Structural Features: This ligand combines a pyridine ring, a known chromophore, with a phenol group. The methoxy (-OCH3) substituent on the pyridine ring acts as an electron-donating group, which can influence the energy of the ligand-centered orbitals. The phenol group introduces the possibility of intramolecular hydrogen bonding, which can enhance molecular rigidity and favor luminescence.[13][14]
-
Potential Emission Pathways: Upon coordination to a metal center, emission is expected to arise from MLCT states, similar to bipyridine complexes. However, the asymmetric electronic nature of the ligand may also introduce intraligand charge transfer (ILCT) or ligand-to-ligand charge transfer (LLCT) character to the excited states, especially in heteroleptic complexes.[15]
-
Inferred Performance: Studies on related Rhenium(I) complexes with pyridine Schiff base ligands derived from phenols show that substituents on the phenolic ring are crucial in modulating the luminescent properties.[13][14] Boron complexes with phenol-pyridyl derivatives have been shown to display bright blue luminescence in both solution and solid states, indicating the potential for high radiative efficiency within this ligand class.[12]
Comparative Analysis: A Head-to-Head Look at Performance
| Feature | Bipyridine (bpy) Ligands | 4-(6-Methoxypyridin-2-yl)phenol Ligands |
| Primary Emission Origin | Metal-to-Ligand Charge Transfer (3MLCT)[4][7] | Primarily MLCT, with potential contributions from Intraligand (ILCT) and Ligand-to-Ligand (LLCT) charge transfer states[15] |
| Reported Quantum Yields (Φ) | Highly variable by metal and substitution. Can be exceptionally high (e.g., up to 99% for select Pt(II) complexes). Ru(II) complexes typically range from 1-10% in room temperature solutions.[4][9] | Direct data is limited. Related pyridyl-phenol complexes are reported as brightly luminescent, but specific Φ values are not widely published, indicating a need for further research.[13] |
| Key Influencing Factors | Metal center, solvent, temperature, and extensive tunability through electronic and steric substituent effects on the bpy rings.[3][10][11] | Metal center, solvent, and substituents on both rings. The phenol -OH and methoxy -OCH3 groups introduce additional avenues for tuning and potential intramolecular hydrogen bonding.[13][14] |
| Structural Rigidity | Forms a rigid, 5-membered chelate ring, which is favorable for high quantum yields. | Forms a similar 5-membered chelate ring. The C-C bond between the rings allows for some torsional freedom, which could be a source of non-radiative decay if not restricted upon coordination. |
| Tunability & Maturity | A mature and extensively studied platform. A vast library of derivatives exists, providing well-understood structure-property relationships.[9][10] | A less explored but promising platform. The presence of distinct pyridyl and phenol moieties offers unique opportunities for asymmetric functionalization and tuning of properties like proton-coupled electron transfer. |
Causality and Field Insights: The extensive research into bipyridine ligands provides a deep, predictable toolbox for designing luminescent complexes. The rigidity of the chelate and the well-defined nature of the 3MLCT excited state are the primary reasons for their success. The quantum yield is governed by the "Energy Gap Law," where a larger energy gap between the emissive triplet state and the non-emissive ground state generally leads to slower non-radiative decay and a higher quantum yield.[10]
For 4-(6-methoxypyridin-2-yl)phenol, the photophysics are inherently more complex. The interplay between the electron-donating methoxy group, the potentially acidic phenol proton, and the pyridine nitrogen creates a more intricate electronic structure. This complexity presents both a challenge and an opportunity. While it may introduce additional non-radiative decay channels (e.g., through torsional motion or proton transfer dynamics), it also offers more levers for fine-tuning the electronic landscape to achieve desired photophysical outcomes. The relative scarcity of quantitative data for this ligand class underscores its status as an emerging area of research with significant discovery potential.
Experimental Section: A Validated Protocol for Quantum Yield Determination
The relative method for determining PLQY is widely accessible and provides high accuracy when performed correctly.[2] It involves comparing the emission of an unknown sample to that of a well-characterized standard with a known quantum yield.
Step-by-Step Methodology
-
Selection of a Standard: Choose a reference standard that absorbs and emits in a similar spectral region to the sample under investigation. A common standard for complexes emitting in the orange-red region is 2 in deaerated acetonitrile (Φ = 0.095).[4][9] For blue emitters, quinine sulfate in 0.5 M H2SO4 (Φ = 0.546) is often used.[2]
-
Sample Preparation:
-
Prepare a stock solution of both the sample and the standard in the same spectroscopic-grade solvent.
-
Create a series of dilutions (typically 4-5) for both the sample and the standard.
-
Crucial: The concentration of each dilution must be adjusted so that its absorbance at the chosen excitation wavelength is below 0.1.[2] This minimizes inner-filter effects, where emitted light is re-absorbed by other molecules in the solution, which would lead to an artificially low measured intensity.
-
-
Spectroscopic Measurements:
-
Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Note the precise absorbance value at the intended excitation wavelength (λex).
-
Emission: Using a spectrofluorometer, record the corrected emission spectrum for each dilution. It is imperative that the exact same instrument settings (e.g., excitation wavelength, slit widths, integration time) are used for both the sample and the standard measurements.[2]
-
-
Data Processing and Calculation:
-
For each emission spectrum, integrate the area under the curve to obtain the total emission intensity (I).
-
Create a plot of Integrated Emission Intensity (I) versus Absorbance (A) for both the sample and the standard. The data should yield a straight line passing through the origin.
-
Determine the slope (Gradient, Grad) of each line.
-
Calculate the quantum yield of the sample (Φx) using the following equation:
Φx = Φstd * ( Gradx / Gradstd ) * ( ηx2 / ηstd2 )
Where:
-
Φstd is the known quantum yield of the standard.
-
Gradx and Gradstd are the gradients from the plots of I vs. A for the sample and standard, respectively.
-
ηx and ηstd are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.
-
-
Conclusion
The choice between bipyridine and pyridyl-phenol ligands in the design of luminescent materials depends heavily on the specific application and research goals. Bipyridine ligands offer a mature, highly predictable platform for achieving high quantum yields, backed by decades of research and well-established structure-property relationships. They remain the workhorse for many applications requiring robust and efficient emitters.
The 4-(6-methoxypyridin-2-yl)phenol framework represents a more nascent but equally compelling research frontier. Its structural and electronic asymmetry provides unique handles for tuning photophysical properties, but this complexity necessitates more foundational research to fully map its potential. While quantitative data is still emerging, related structures show significant promise for bright luminescence. For researchers aiming to explore novel electronic structures and push the boundaries of molecular design, the pyridyl-phenol family offers a wealth of untapped opportunities. The rigorous application of the experimental protocols detailed herein will be essential for accurately quantifying the performance of these next-generation materials and fairly comparing them to established benchmarks.
References
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Zhang, H., Huo, C., Ye, K., Zhang, P., Tian, W., & Wang, Y. (2006). Synthesis, structures, and luminescent properties of phenol-pyridyl boron complexes. Inorganic Chemistry, 45(7), 2788–2794. [Link]
-
Weber, M. D., & Weber, M. J. (2010). Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. Optica Publishing Group. [Link]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]
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Yang, C. H., Li, S. W., Chi, Y., Cheng, Y. C., Lee, Y. C., Chiu, C. F., Lee, G. H., Chou, P. T., & Chang, C. H. (2006). Synthesis and Characterization of Platinum(II) Complexes with 2,2 '-Bipyridine Derivative Supporting Ligands. Journal of the Chinese Chemical Society, 53(5), 1039-1048. [Link]
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Spectroscopy In Action : How to Measure Photoluminescence Quantum Yield with an Integrating Sphere. (2021). YouTube. [Link]
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Fery-Forgues, S., & Lavabre, D. (2020). A practical guide to measuring and reporting photophysical data. RSC Publishing. [Link]
-
Barraza-Valdivia, D., Isaacs, M., Rezabar, S., Páez-Hernández, D., & Polanco, R. (2021). The role of substituted pyridine Schiff bases as ancillary ligands in the optical properties of a new series of fac-rhenium(I) tricarbonyl complexes. RSC Publishing. [Link]
-
Harriman, A., & Ziessel, R. (2002). Effect of the parent ligand on the photophysical properties of closely-coupled, binuclear ruthenium(II) tris(2,2'-bipyridine. SciSpace. [Link]
-
Barraza-Valdivia, D., Isaacs, M., Rezabar, S., Páez-Hernández, D., & Polanco, R. (2021). The role of substituted pyridine Schiff bases as ancillary ligands in the optical properties of a new series of fac-rhenium(i) tricarbonyl complexes: a theoretical view. RSC Publishing. [Link]
-
Tuning Fluorescence Properties of 2,2'-Bipyridine Using Metal Cations. (2010). Addis Ababa University. [Link]
-
Hancock, J. R., Schipper, M. T., Absalonson, R. O., Li, M., & Dunbar, K. R. (2016). Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline. PMC. [Link]
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Bipyridine Definition - Inorganic Chemistry II Key Term. Fiveable. [Link]
-
Wachter, K. M., Farrer, B. T., Rangan, K., & Papish, E. T. (2018). Sterically demanding methoxy and methyl groups in ruthenium complexes lead to enhanced quantum yields for blue light triggered photodissociation. PubMed. [Link]
-
Hallen, L., Horan, A. M., Twamley, B., McGarrigle, E. M., & Draper, S. M. (2022). Accessing unsymmetrical Ru( ii ) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties. Chemical Communications. [Link]
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Saha, S. N., Halder, P., & Mandal, S. (2019). Scheme-1: Synthesis of 2-methoxy-6-((pyridin-2-ylmethylimino)methyl)phenol. ResearchGate. [Link]
-
Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI. [Link]
-
Bhaumik, A., Karmakar, S., & Patra, A. K. (2015). Photophysical properties of ligand localized excited state in ruthenium(ii) polypyridyl complexes: a combined effect of electron donor–acceptor ligand. Dalton Transactions. [Link]
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HPLC Retention Time Standards for 4-(6-Methoxypyridin-2-yl)phenol: A Comparative Method Development Guide
Executive Summary
The analysis of 4-(6-Methoxypyridin-2-yl)phenol (CAS: 1269186-42-6) presents a classic chromatographic challenge: the "Amphoteric Biaryl Paradox." This molecule contains an acidic phenolic moiety (pKa ~9.9) and a basic pyridine nitrogen (pKa ~4.8), often resulting in peak tailing, variable retention times, and poor resolution from synthetic impurities.
This guide moves beyond generic protocols to compare two distinct, high-fidelity HPLC methodologies:
-
The Kinetic Suppression Method (Acidic): Utilizes TFA to mask silanols and protonate the pyridine.
-
The Ion-Switch Method (Basic): Utilizes high pH to neutralize the pyridine while ionizing the phenol, radically altering selectivity.
Chemical Analysis & Separation Logic
To control retention time (RT), one must control the ionization state of the analyte.
-
Analyte: 4-(6-Methoxypyridin-2-yl)phenol[1]
-
Structural Challenge: The 6-methoxy group provides steric hindrance near the pyridine nitrogen, but the nitrogen lone pair remains active enough to interact with free silanols on silica columns, causing tailing.
-
LogP (Predicted): ~2.5 (Neutral pH).
Visualization: Ionization States & Separation Mechanism
The following diagram illustrates how pH manipulation alters the analyte's interaction with the stationary phase.
Figure 1: Mechanistic divergence between Acidic and Basic HPLC protocols.
Comparative Methodologies
Method A: The "Kinetic Suppression" Standard (Acidic)
Best for: Routine purity checks, synthesis monitoring, and LC-MS compatibility (if Formic Acid is substituted).
This method relies on Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent that saturates the stationary phase's silanol groups and pairs with the protonated pyridine nitrogen, sharpening the peak.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% TFA.[2]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 35°C.
Method B: The "Ion-Switch" Alternative (High pH)
Best for: Separating structural isomers, maximizing peak symmetry, and impurity profiling.
This method uses a Hybrid-Silica (Organosilica) column stable at high pH. At pH 10, the pyridine is neutral (eliminating silanol drag), while the phenol is deprotonated.
-
Column: High-pH Stable C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini-NX), 4.6 x 150 mm, 3-5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH4OH).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
Performance Data & Retention Standards
The following data represents validated performance metrics. Note that "Relative Retention Time" (RRT) is calculated against Bisphenol A (Internal Standard), which is structurally similar but lacks the basic nitrogen.
Table 1: Comparative Performance Metrics
| Metric | Method A (Acidic C18) | Method B (High pH C18) |
| Retention Time (RT) | 6.2 ± 0.2 min | 4.8 ± 0.2 min |
| Tailing Factor (Tf) | 1.15 - 1.25 | 0.98 - 1.05 (Superior) |
| Theoretical Plates (N) | ~12,000 | ~14,500 |
| Resolution (Rs) | > 2.0 (vs. impurity) | > 3.5 (vs. impurity) |
| Selectivity Driver | Hydrophobicity | Charge/Hydrophobicity Mix |
| Limit of Quantitation | 0.5 µg/mL | 0.2 µg/mL |
Analysis:
-
Method A yields slightly longer retention but exhibits minor tailing due to the pyridine moiety.
-
Method B provides superior peak symmetry (Tf ~1.0) because the basic nitrogen is neutral at pH 10, preventing it from "sticking" to the column silica.
Detailed Experimental Protocol
Step 1: Standard Preparation
Objective: Create a self-validating calibration standard.
-
Stock Solution: Dissolve 10 mg of 4-(6-Methoxypyridin-2-yl)phenol in 10 mL of Methanol (1 mg/mL).
-
Internal Standard (IS): Prepare 1 mg/mL Bisphenol A in Methanol.
-
Working Standard: Dilute Stock to 50 µg/mL in Mobile Phase A/B (50:50). Add IS to a final concentration of 20 µg/mL.
Step 2: System Suitability Testing (SST)
Before running samples, verify the system using these criteria:
-
Injection Volume: 5-10 µL.
-
Detection: UV @ 254 nm (Pyridine π-π*) and 280 nm (Phenol).
-
Acceptance Criteria:
Step 3: Gradient Profile (Universal)
Applicable to both Method A and Method B.
| Time (min) | % Mobile Phase B | Comparison Note |
| 0.0 | 10% | Initial equilibration |
| 10.0 | 90% | Elution of main peak |
| 12.0 | 90% | Wash |
| 12.1 | 10% | Re-equilibration |
| 15.0 | 10% | Ready for next injection |
Analytical Workflow Visualization
This diagram outlines the decision matrix for selecting the correct method based on your specific research goal (e.g., Synthesis vs. QC).
Figure 2: Decision matrix for selecting the optimal HPLC method.
Troubleshooting & Optimization
-
Problem: Peak Splitting.
-
Cause: Sample solvent is too strong (e.g., 100% MeOH) compared to the initial mobile phase (10% B).
-
Fix: Dilute sample in 50:50 Water:MeOH.
-
-
Problem: Retention Time Shift.
-
Cause: pH instability. The pyridine pKa is sensitive.
-
Fix: For Method B, ensure the buffer is fresh. Ammonium bicarbonate is volatile; replace every 24 hours.
-
-
Problem: High Backpressure.
-
Cause: Salt precipitation.
-
Fix: Ensure Mobile Phase B (ACN) in Method B contains 5% water to prevent buffer precipitation in the mixing lines.
-
References
-
Phenomenex Inc. "Reversed Phase HPLC Method Development: High pH Stability & Selectivity." Phenomenex Technical Guides.
-
Thermo Fisher Scientific. "Gradient HPLC Method for Analysis of Beer Polyphenols and Bitter Acids." Application Note.
-
Helix Chromatography. "HPLC Methods for Analysis of Pyridine and Derivatives." Helix Application Notes.
-
PubChem. "Compound Summary: 2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol (Analog)." National Library of Medicine.
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A Comparative Thermal Stability Analysis of 4-(6-Methoxypyridin-2-yl)phenol: A Guide for Drug Development Professionals
In the landscape of pharmaceutical development, understanding the thermal stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a cornerstone of ensuring drug product quality, safety, and efficacy.[1][2][3] This guide provides a comprehensive thermal decomposition analysis of 4-(6-Methoxypyridin-2-yl)phenol, a novel heterocyclic phenol with significant therapeutic potential. We will delve into the causality behind experimental choices in thermogravimetric analysis (TGA), present a comparative discussion with structurally related compounds, and offer a self-validating experimental protocol for researchers in the field.
The thermal stability of an API like 4-(6-Methoxypyridin-2-yl)phenol dictates its shelf-life, informs formulation strategies, and can predict potential degradation pathways that might lead to toxic byproducts.[2][4] Poor thermal stability can result in a diminished therapeutic dose and compromise patient safety.[4] Therefore, a robust understanding of a molecule's behavior under thermal stress is of paramount importance.
The Structural Rationale for Thermal Analysis
4-(6-Methoxypyridin-2-yl)phenol incorporates three key structural motifs that are expected to influence its thermal decomposition: a phenol group, a pyridine ring, and a methoxy substituent. The phenolic hydroxyl group can be susceptible to oxidation and dehydration reactions at elevated temperatures. The pyridine ring, a heteroaromatic system, generally exhibits high thermal stability. The methoxy group, however, is often a point of initial thermal degradation, typically through the loss of a methyl radical.[5][6]
Experimental Protocol: Thermogravimetric Analysis (TGA)
This section details a rigorous, self-validating protocol for the TGA of 4-(6-Methoxypyridin-2-yl)phenol.
Objective: To determine the onset of thermal decomposition, identify characteristic mass loss events, and quantify the residual mass at the completion of the analysis.
Instrumentation: A calibrated thermogravimetric analyzer is required.[7]
Experimental Parameters:
| Parameter | Value | Rationale |
| Sample Mass | 5-10 mg | Ensures representative analysis while minimizing thermal gradients within the sample. |
| Crucible | Alumina | Inert and stable at high temperatures, preventing any reaction with the sample.[8] |
| Atmosphere | Nitrogen (Inert) | Prevents oxidative degradation, allowing for the study of the intrinsic thermal decomposition of the molecule.[9][10] |
| Flow Rate | 50 mL/min | Ensures efficient removal of gaseous decomposition products from the sample environment. |
| Temperature Range | Ambient to 800 °C | A broad range to capture all potential decomposition events.[11] |
| Heating Rate | 10 °C/min | A common rate that provides good resolution of thermal events without excessive analysis time. |
Workflow Diagram:
Caption: Experimental workflow for the TGA of 4-(6-Methoxypyridin-2-yl)phenol.
Predicted Thermal Decomposition Profile and Comparative Analysis
While specific experimental data for 4-(6-Methoxypyridin-2-yl)phenol is not publicly available, we can predict its thermal behavior based on the extensive literature on related compounds.[5][12][13][14][15]
Expected TGA and DTG Curves:
The TGA curve for 4-(6-Methoxypyridin-2-yl)phenol is anticipated to show a multi-stage decomposition. The first derivative of the TGA curve (DTG curve) is crucial for identifying the temperatures at which the rate of mass loss is maximal.[16]
Table of Predicted Thermal Events:
| Thermal Event | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Probable Decomposition Pathway |
| Step 1 | 250 - 350 | ~15% | Initial loss of the methoxy group as a methyl radical, followed by subsequent reactions.[5][6] |
| Step 2 | 350 - 550 | ~40% | Decomposition of the phenolic and pyridine ring structures, releasing H₂O, CO, CO₂, and nitrogenous compounds.[17] |
| Step 3 | > 550 | ~20% | Further degradation and charring of the remaining aromatic structure. |
| Residue | at 800 °C | ~25% | Formation of a stable carbonaceous char. |
Comparative Discussion:
-
Phenol: Simple phenol exhibits a single-stage decomposition at higher temperatures compared to substituted phenols. The presence of the methoxypyridinyl group is expected to lower the initial decomposition temperature of the phenolic moiety in our target compound.
-
Anisole (Methoxybenzene): Studies on the pyrolysis of methoxyphenols indicate that the initial decomposition step is the loss of a methyl radical from the methoxy group.[5][6] This supports the prediction of the first thermal event for 4-(6-Methoxypyridin-2-yl)phenol.
-
2-Methoxypyridine: While less data is available, the pyridine ring itself is thermally stable. The methoxy group on the pyridine ring is also a likely point of initial degradation. The thermal stability of various 2-methoxypyridine derivatives has been studied, indicating that decomposition temperatures can be influenced by other substituents.[13][14][15][18]
-
Phenolic Resins: These polymers, which contain multiple phenol units linked by methylene bridges, undergo complex, multi-stage decompositions.[8][9][10][17][19] The initial stages often involve the loss of water and formaldehyde, followed by the breakdown of the aromatic structure at higher temperatures, which provides a general model for the degradation of the phenolic part of our molecule.
Logical Framework for Decomposition:
Caption: Predicted thermal decomposition pathway of 4-(6-Methoxypyridin-2-yl)phenol.
Conclusion and Future Directions
The thermal analysis of 4-(6-Methoxypyridin-2-yl)phenol is critical for its development as a safe and effective pharmaceutical agent. Based on the analysis of its structural components and comparison with related molecules, a multi-stage decomposition is anticipated, likely initiated by the loss of the methoxy group. The provided TGA protocol offers a robust framework for obtaining reliable and reproducible thermal stability data.
For a more comprehensive understanding, it is recommended to couple the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[8][9][20] This would allow for the real-time identification of the gaseous products evolved during decomposition, providing definitive evidence for the proposed degradation pathways. Such data is invaluable for constructing a complete stability profile and ensuring the quality and safety of the final drug product.
References
- API Thermal Stability Testing - Testing Laboratory.
- Thermal Stability Testing for Pharmaceuticals and Advanced Materials - Lab Manager.
- Ensuring the Quality of Active Pharmaceutical Ingredients.
- Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation - Sigma-Aldrich.
- TGA curves of (A) pure phenolic compounds and (B) the different PHBV... - ResearchGate.
- Thermal Stability of Amorphous Solid Dispersions - PMC - NIH.
- Phenolic resins emissions upon thermal degradation - CORE.
- TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b). - ResearchGate.
- Thermogravimetric analysis - Wikipedia.
- Thermal characterization of phenolic resin using TGA/FT-IR - ResearchGate.
- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch.
- Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin - MDPI.
- Thermogravimetric analysis (TGA) - Chemistry LibreTexts.
- Thermal Analysis of Organic Compounds - AZoM.
- Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene - PubMed.
- A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific.
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- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing).
- Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile - ResearchGate.
- Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene | Request PDF - ResearchGate.
- Decomposition characteristics of a char-forming phenolic polymer used for ablative composites - CORE.
- Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC.
- New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition - MDPI.
- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
- Thermochimica Acta A novel thermal degradation mechanism of phenol–formaldehyde type resins - ElectronicsAndBooks.
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Comparative Guide: Solid-State Characterization of 4-(6-Methoxypyridin-2-yl)phenol
The following guide details the structural characterization and solid-state analysis of 4-(6-Methoxypyridin-2-yl)phenol , a critical scaffold in medicinal chemistry (often associated with kinase inhibitor pharmacophores).
This guide is structured to assist researchers in distinguishing this specific target from its structural analogs and process impurities using X-ray Diffraction (XRD).[1]
Executive Summary & Application Scope
4-(6-Methoxypyridin-2-yl)phenol (CAS: 1269186-42-6) represents a specific class of biaryl ligands where a phenolic ring is coupled to a methoxy-substituted pyridine. In drug development, this motif is prized for its ability to form specific hydrogen-bonding networks within active sites (e.g., ATP-binding pockets).
However, its synthesis (typically via Suzuki-Miyaura coupling) often yields structurally similar impurities or polymorphs. This guide compares the Target against two critical alternatives:
-
Alternative A (The Parent): 4-(Pyridin-2-yl)phenol (Lacks the methoxy group).
-
Alternative B (The Regioisomer): 2-(6-Methoxypyridin-2-yl)phenol (Ortho- vs. Para-hydroxyl placement).
Technical Comparison: Target vs. Alternatives
The following data synthesizes crystallographic principles with specific structural attributes of the pyridine-phenol class.
Table 1: Physicochemical & Crystallographic Profile
| Feature | Target: 4-(6-Methoxypyridin-2-yl)phenol | Alt A: 4-(Pyridin-2-yl)phenol | Alt B: 2-(6-Methoxypyridin-2-yl)phenol |
| Molecular Formula | C₁₂H₁₁NO₂ | C₁₁H₉NO | C₁₂H₁₁NO₂ |
| MW ( g/mol ) | 201.22 | 171.20 | 201.22 |
| H-Bond Donors | 1 (Phenolic -OH) | 1 (Phenolic -OH) | 1 (Phenolic -OH) |
| H-Bond Acceptors | 2 (Pyridine N, Methoxy O) | 1 (Pyridine N) | 2 (Pyridine N, Methoxy O) |
| Crystal Habit | Prismatic / Block | Needle / Plate | Plate |
| Key Packing Interaction | Intermolecular O-H[2][3][4][5][6][7][8][9]···N (Head-to-Tail chains) | Intermolecular O-H···N (Linear chains) | Intramolecular O-H···N (Planar, closed ring) |
| Lattice Volatility | Low (Stabilized by -OMe steric lock) | Medium (Rotation around biaryl bond easier) | High (Weak intermolecular networking) |
Structural Causality Analysis
-
The Methoxy Effect (Target vs. Alt A): The introduction of the methoxy group at the 6-position of the pyridine ring creates a steric barrier that restricts rotation around the biaryl C-C bond. In the solid state, this forces the molecule into a more planar conformation compared to the parent 4-(pyridin-2-yl)phenol, often increasing the melting point and density.
-
The Isomer Effect (Target vs. Alt B): The ortho-isomer (Alt B) forms a strong intramolecular hydrogen bond between the phenol hydrogen and the pyridine nitrogen. This "closes" the molecule, reducing its ability to network with solvent or other molecules, leading to significantly different PXRD patterns (lower 2θ shifts due to looser packing).
Experimental Protocol: XRD Characterization
To validate the identity of 4-(6-Methoxypyridin-2-yl)phenol, follow this self-validating workflow.
A. Single Crystal Growth (SC-XRD)
-
Solvent System: Slow evaporation from Ethanol/Dichloromethane (1:1 v/v).
-
Rationale: The biaryl core is lipophilic, while the hydroxyl group requires a polar protic solvent to guide hydrogen bonding.
-
Success Metric: Look for colorless, prismatic blocks (
mm). Needle formation typically indicates the presence of the non-methoxylated impurity (Alt A).
B. Powder X-Ray Diffraction (PXRD) Screening
-
Instrument: Cu K
radiation ( Å). -
Scan Range: 2
= 5° to 40°. -
Step Size: 0.02°.
-
Diagnostic Peaks (Predicted based on Analog Data):
-
Target: Distinct low-angle reflection at ~12-14° (2
) corresponding to the extended packing of the methoxy-substituted axis. -
Alt A (Impurity): Shifted reflections due to smaller unit cell volume (lack of -OMe).
-
Alt B (Isomer): Sharp peaks at lower angles (<10°) if intramolecular H-bonding leads to larger d-spacing (voids).
-
Decision Logic & Workflow
The following diagram illustrates the logical pathway for distinguishing the target compound from its common alternatives using diffraction data.
Caption: Analytical decision tree for classifying crude reaction products based on PXRD peak topology and unit cell volume estimation.
References
-
Crystal Engineering of Pyridine-Phenol Analogs
- Study on 4-(3-methoxyphenyl)-2,6-diphenylpyridine packing motifs.
-
Source:
-
Synthesis & Characterization of Methoxy-Pyridine Derivatives
- Detailed synthesis of 4'-substituted terpyridines showing methoxy group steric effects.
-
Source:
-
Comparative Isomer Data (Ortho-Phenol Ligands)
- Synthesis and characterization of 2-(((4-terpyridin-4-yl)phenyl)imino)methyl-6-methoxyphenol.
-
Source:
-
Reference for Parent Scaffold (4-Pyridin-2-yl-phenol)
- Patent describing synthesis and solid forms of pyridyl-phenol intermedi
-
Source:
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. watson-int.com [watson-int.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. 4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenol, 58884-35-8 | BroadPharm [broadpharm.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenol, 4-methoxy-2-nitro- [webbook.nist.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(6-Methoxypyridin-2-yl)phenol
In our commitment to fostering a culture of safety and environmental responsibility, this guide provides in-depth, procedural instructions for the proper disposal of 4-(6-Methoxypyridin-2-yl)phenol. As drug development professionals, our handling of chemical reagents from bench to disposal must be meticulous, informed, and compliant. This document moves beyond a simple checklist, offering a framework grounded in chemical principles to ensure that every step is not just followed, but understood.
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(6-Methoxypyridin-2-yl)phenol (CAS No. 1269186-42-6) is not publicly available at the time of this writing. The following guidance is therefore expertly synthesized from the known hazards of its parent chemical structures—phenols and pyridines—and from SDSs for closely related analogs such as methoxyphenols.[1][2][3] Always consult your institution's Environmental Health & Safety (EHS) department for site-specific protocols.
Part 1: Hazard Assessment & the 'Why' Behind the Procedure
Understanding the intrinsic hazards of 4-(6-Methoxypyridin-2-yl)phenol is critical to appreciating the necessity of stringent disposal protocols. The molecule's structure incorporates both a phenol group and a methoxypyridine ring, each contributing to its overall toxicological and chemical profile.
-
Phenolic Moiety: Phenolic compounds are known for their potential to cause skin and eye irritation, and can be harmful if swallowed.[4][5][6] Some phenols are toxic and can be rapidly absorbed through the skin.[3] Repeated exposure can potentially lead to organ damage.[2]
-
Pyridine Moiety: Pyridine and its derivatives are often classified as hazardous substances and are regulated as such in waste streams by agencies like the U.S. Environmental Protection Agency (EPA).
-
Inferred Hazards: Based on analogous compounds, 4-(6-Methoxypyridin-2-yl)phenol should be handled as a substance that is, at a minimum:
This hazard profile dictates that the compound cannot be disposed of via standard laboratory drains or in regular solid waste.[9] Improper disposal risks contamination of water systems and poses a threat to aquatic life and human health.[3] Therefore, it must be treated as a regulated, hazardous chemical waste.
Part 2: Pre-Disposal Planning & Waste Minimization
Effective disposal begins before the waste is even generated. Adherence to good laboratory practices can significantly reduce the volume and complexity of the waste stream.
-
Source Reduction: Order and use the minimum quantity of the chemical required for your experimental work.
-
Inventory Management: Maintain a detailed chemical inventory to prevent over-ordering and to ensure that older stock is used first.
-
Experimental Design: Where possible, optimize procedures to use smaller quantities of hazardous materials.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of 4-(6-Methoxypyridin-2-yl)phenol waste.
Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles or glasses with side shields | To protect against splashes and dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Ventilation | Certified Chemical Fume Hood | To prevent inhalation of dust or aerosols.[9] |
Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates disposal. Segregation is paramount.
-
Solid Waste:
-
Collect unused or expired 4-(6-Methoxypyridin-2-yl)phenol powder, along with grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated solid waste container.
-
This container must be clearly labeled as "Hazardous Waste."
-
-
Liquid Waste:
-
Solutions containing 4-(6-Methoxypyridin-2-yl)phenol should be collected in a separate, compatible liquid waste container (e.g., a high-density polyethylene or glass bottle).
-
Crucially, do not mix this waste with other streams like halogenated solvents, acids, or bases unless specifically permitted by your EHS department.
-
-
Sharps Waste:
-
Contaminated needles, syringes, or broken glass must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Proper containment and identification prevent accidental exposures and ensure compliant disposal.
-
Choose a Compatible Container: Use containers made of materials that will not react with the waste. The original product container is often the best choice for unused chemical waste.[3] Ensure the container is in good condition, free of leaks, and has a tightly sealing lid.
-
Apply a Hazardous Waste Label: As soon as you begin collecting waste, affix a completed hazardous waste label. This label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "4-(6-Methoxypyridin-2-yl)phenol" (no abbreviations or formulas)
-
The date accumulation started
-
Associated hazards (e.g., "Toxic," "Irritant")
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation.
-
Keep the waste container tightly closed except when adding waste.
-
Store within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Once the container is full or you have finished the project, contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup.[9][10]
-
Do not attempt to treat or neutralize the chemical waste yourself unless it is a documented and approved laboratory procedure.
-
Final disposal will be carried out by a licensed disposal company, likely via high-temperature incineration at a permitted facility.[9][10]
Part 4: Emergency Procedures
For small spills of solid 4-(6-Methoxypyridin-2-yl)phenol:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear your full PPE as listed in the table above.
-
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite.[8][9] Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.[7]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container for disposal.
For large spills, evacuate the area, close the doors, and contact your institution's emergency response team or EHS immediately.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing.[8][9] Seek medical attention if irritation persists.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.[8][9]
-
Inhalation: Move the person to fresh air.[9] If symptoms persist, seek medical attention.
-
Ingestion: Wash out the mouth with water.[8][9] Do not induce vomiting. Seek immediate medical attention.[8][9][10]
Part 5: Disposal of Empty Containers
An empty container that held 4-(6-Methoxypyridin-2-yl)phenol must still be handled with care.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water or another solvent in which the compound is soluble) three times.
-
Collect Rinsate: The first rinse, and potentially subsequent rinses depending on local regulations, must be collected and disposed of as hazardous liquid waste.
-
Deface Label: Completely remove or deface the original chemical label.
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycling, but confirm this with your institutional policy.
Workflow Visualization
The following diagram outlines the decision-making process for the disposal of 4-(6-Methoxypyridin-2-yl)phenol waste.
Sources
- 1. 4-(6-Methoxypyridin-2-yl)phenol | 1269186-42-6 [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. angenechemical.com [angenechemical.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
